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Core Science & Biosynthesis

Foundational

2,4,6-Trimethylpyrimidin-5-amine chemical properties

Topic: 2,4,6-Trimethylpyrimidin-5-amine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2,4,6-Trimethylpyrimidin-5-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,6-Trimethylpyrimidin-5-amine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,6-Trimethylpyrimidin-5-amine (CAS: 2624-96-6) is a highly substituted pyrimidine derivative characterized by a fully methylated ring system with a primary amine at the 5-position. Unlike its electron-deficient parent heterocycle, the presence of three electron-donating methyl groups and an amino group renders this compound significantly more electron-rich. It serves as a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., FGFR4) and as a ligand in coordination chemistry. This guide details its physicochemical properties, validated synthetic routes, and reactivity profiles.

Physicochemical Profile

The structural uniqueness of 2,4,6-trimethylpyrimidin-5-amine lies in the steric crowding of the amine by flanking methyl groups at positions 4 and 6. This steric environment influences its nucleophilicity and ligand binding angles.

Table 1: Core Chemical Properties
PropertyData / DescriptionNote
IUPAC Name 2,4,6-Trimethylpyrimidin-5-amine
CAS Number 2624-96-6
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Physical State Solid (Crystalline)Predicted based on H-bonding capability of primary amine.[1]
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃Moderate water solubility due to polar pyrimidine N.
pKa (Conjugate Acid) ~6.5 - 7.5 (Estimated)Significantly more basic than 5-aminopyrimidine (pKa 2.6) due to +I effect of three methyl groups.
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 3 (2 Ring N, 1 Amine N)

Synthetic Methodologies

The synthesis of 2,4,6-trimethylpyrimidin-5-amine is typically achieved through a "bottom-up" cyclization approach followed by functional group manipulation. The most robust route involves the construction of the pyrimidine ring followed by electrophilic nitration and subsequent reduction.

Synthesis Workflow (DOT Diagram)

SynthesisPathway Figure 1: Step-wise synthesis of 2,4,6-trimethylpyrimidin-5-amine from acyclic precursors. Start1 Acetylacetone (Pentane-2,4-dione) Inter1 2,4,6-Trimethylpyrimidine Start1->Inter1 Cyclization (Base/EtOH) Start2 Acetamidine Hydrochloride Start2->Inter1 Inter2 2,4,6-Trimethyl-5-nitropyrimidine Inter1->Inter2 Nitration (HNO3/H2SO4) Product 2,4,6-Trimethylpyrimidin-5-amine Inter2->Product Reduction (Fe/HCl or H2/Pd)

Detailed Experimental Protocol

Step 1: Cyclization to 2,4,6-Trimethylpyrimidine

  • Reagents: Acetylacetone (1.0 eq), Acetamidine hydrochloride (1.1 eq), Potassium Carbonate (2.0 eq), Ethanol.

  • Procedure:

    • Dissolve acetamidine hydrochloride and K₂CO₃ in absolute ethanol.

    • Add acetylacetone dropwise at room temperature.

    • Reflux the mixture for 4–6 hours.

    • Evaporate solvent, dissolve residue in water, and extract with dichloromethane (DCM).

    • Distill or recrystallize to obtain 2,4,6-trimethylpyrimidine.

Step 2: Nitration

  • Reagents: 2,4,6-Trimethylpyrimidine, Conc. H₂SO₄, Fuming HNO₃.

  • Mechanism: Electrophilic aromatic substitution. The 5-position is the only open site and is activated by the methyl groups relative to unsubstituted pyrimidine.

  • Procedure:

    • Dissolve 2,4,6-trimethylpyrimidine in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C to prevent oxidation of methyl groups.

    • Stir at room temperature for 2 hours.

    • Pour onto crushed ice and neutralize with Na₂CO₃. Filter the precipitated 5-nitro derivative.

Step 3: Reduction to Amine

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

  • Procedure:

    • Suspend the nitro compound in 1:1 EtOH/H₂O.

    • Add Fe powder (3.0 eq) and NH₄Cl (0.5 eq).

    • Reflux for 2 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate and recrystallize (typically from EtOH) to yield the target amine.

Chemical Reactivity & Mechanisms

The reactivity of 2,4,6-trimethylpyrimidin-5-amine is defined by the competition between the nucleophilic exocyclic amine and the "active" methyl groups.

Reactivity Map (DOT Diagram)

ReactivityMap Figure 2: Divergent reactivity profile of the 5-amino and methyl substituents. Core 2,4,6-Trimethylpyrimidin-5-amine Schiff Schiff Base Formation (Imine) Core->Schiff Aldehydes/Ketones (-H2O) Acylation N-Acylation (Amide) Core->Acylation Acid Chlorides (Base) Diazotization Diazotization (Sandmeyer) Core->Diazotization NaNO2/HCl (0°C) Lateral Lateral Lithiation (Methyl Functionalization) Core->Lateral n-BuLi (Electrophile) Coordination Metal Coordination (Ligand) Core->Coordination Transition Metals (Pd, Pt, Cu)

Key Reaction Pathways
  • Schiff Base Formation: The 5-amino group reacts readily with aromatic aldehydes (e.g., benzaldehyde) to form imines. This is a common route for synthesizing ligands for catalysis.

    • Note: The steric bulk of the 4,6-methyl groups may retard the rate of formation compared to unhindered anilines, often requiring acid catalysis (p-TsOH) and dehydrating conditions (Dean-Stark).

  • Lateral Functionalization: The methyl groups at the 2, 4, and 6 positions are acidic (pKa ~20-25) due to the electron-withdrawing nature of the pyrimidine nitrogens. Treatment with strong bases (LDA, n-BuLi) allows for lateral lithiation, enabling C-C bond formation with electrophiles.

  • Diazotization: Reaction with NaNO₂/HCl yields the diazonium salt, which is generally unstable but can be used in situ for Sandmeyer-type reactions (e.g., conversion to 5-halo-2,4,6-trimethylpyrimidine).

Applications in Drug Discovery[2][3]

Kinase Inhibition (FGFR4)

The 2,4,6-trimethylpyrimidin-5-amine scaffold acts as a bioisostere for other aromatic amines in kinase inhibitors.

  • Mechanism: The pyrimidine ring nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., Val561 in FGFR1 or equivalent).

  • Selectivity: The 4,6-methyl groups provide a "molecular twist," forcing the attached substituents out of plane. This conformational restriction is utilized to achieve selectivity for specific kinase isoforms (e.g., FGFR4 over FGFR1-3) by exploiting small differences in the ATP-binding pocket size [1].

Ligand Design

The compound serves as a monodentate or bridging ligand in organometallic complexes. The 5-amino nitrogen is the primary donor, but the ring nitrogens can also participate in coordination, especially in polymeric structures.

Safety & Handling

While specific SDS data for this exact CAS is limited, its properties can be extrapolated from 2,4,6-trimethylpyridine (Collidine) and 5-aminopyrimidine.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Handling:

    • Use in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety goggles.

    • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.

  • First Aid: In case of contact, rinse skin/eyes with copious water.[2][3] If inhaled, move to fresh air.[2][3][4][5][6]

References

  • Kim, J., et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1050–1065. Link

  • PubChem. (n.d.). "2,4,6-Trimethylpyrimidin-5-amine."[1] National Center for Biotechnology Information. Link

  • Mekuskiene, G., et al. (2003). "Reactions of 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione with C-electrophiles." Chemistry of Heterocyclic Compounds. Link

  • Fisher Scientific. (2021). "Safety Data Sheet: 2,4,6-Trimethylpyridine." Link(Cited for analog safety extrapolation).

Sources

Exploratory

2,4,6-Trimethylpyrimidin-5-amine IUPAC name and structure

[1][2] Executive Summary This technical guide provides a comprehensive analysis of 2,4,6-trimethylpyrimidin-5-amine , a specialized pyrimidine derivative utilized as a high-value intermediate in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2,4,6-trimethylpyrimidin-5-amine , a specialized pyrimidine derivative utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Unlike its more common isomers (e.g., 2-amino-4,6-dimethylpyrimidine), this molecule features a fully substituted pyrimidine ring with an electron-rich amino group at the critical 5-position, flanked by steric bulk from methyl groups at positions 4 and 6.[1] This unique steric and electronic environment makes it a strategic scaffold for designing kinase inhibitors and sterically demanding ligands in coordination chemistry.

Structural Identity & Physicochemical Profile[3][4][5][6][7][8][9]

The target molecule is a heteroaromatic amine characterized by a pyrimidine core substituted with three methyl groups and one amino group. The 5-position amine is nucleophilic but sterically hindered, influencing its reactivity profile in subsequent derivatizations.

Nomenclature & Identifiers
Identifier TypeValueNotes
IUPAC Name 2,4,6-Trimethylpyrimidin-5-aminePreferred IUPAC Name (PIN)
Common Synonyms 5-Amino-2,4,6-trimethylpyrimidine; 5-Amino-sym-collidine (analogous naming)"Sym-collidine" usually refers to the pyridine analog; use with caution.[1][2]
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
SMILES Cc1nc(C)c(N)c(C)n1Encodes the 2,4,6-trimethyl-5-amino pattern.
InChI Key (Predicted)Derivative of 2,4,6-trimethylpyrimidine core.[2][3][4]
Physicochemical Properties (Predicted & Analogous)

Note: Specific experimental constants for this isomer are rare in public indices. Data below is derived from structural analogs (e.g., 2-amino-4,6-dimethylpyrimidine) and computational models.

  • Physical State: Solid (Crystalline powder).

  • Melting Point: Expected range 140–160 °C (Consistent with amino-trimethyl-heterocycles).

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Ethanol).[4] Moderate solubility in water due to the amino group's H-bonding capability, but reduced by the lipophilic trimethyl scaffold.

  • pKa (Conjugate Acid): Estimated ~6.5–7.0 . The 5-amino group is electron-donating, but the pyrimidine ring nitrogens (N1, N3) are the primary protonation sites.

Synthetic Pathways & Process Chemistry[12]

The synthesis of 2,4,6-trimethylpyrimidin-5-amine is a sequential construction involving ring closure followed by functional group manipulation.[1] The most robust route proceeds via the nitration-reduction sequence of the parent heterocycle, 2,4,6-trimethylpyrimidine.

Retrosynthetic Analysis

The 5-position of the 2,4,6-trimethylpyrimidine core is the only aromatic carbon available for electrophilic substitution. Therefore, introducing a nitro group followed by reduction is the most logical and high-yielding strategy.

G Figure 1: Synthetic Pathway for 2,4,6-Trimethylpyrimidin-5-amine Precursors Acetylacetone + Acetamidine Core 2,4,6-Trimethylpyrimidine (Parent Scaffold) Precursors->Core Cyclocondensation (Base/EtOH) Nitro 2,4,6-Trimethyl- 5-nitropyrimidine (Intermediate) Core->Nitro Nitration (HNO3/H2SO4, 0-10°C) Product 2,4,6-Trimethylpyrimidin- 5-amine (Target) Nitro->Product Reduction (Fe/HCl or H2/Pd-C)

Step-by-Step Protocol
Step 1: Synthesis of 2,4,6-Trimethylpyrimidine (Core Construction)[4]
  • Reagents: Acetylacetone (1.0 eq), Acetamidine hydrochloride (1.1 eq), Potassium Carbonate (2.5 eq), Ethanol.[4]

  • Procedure:

    • Dissolve acetamidine HCl and K₂CO₃ in ethanol.

    • Add acetylacetone dropwise at room temperature.

    • Reflux for 4–6 hours. The K₂CO₃ acts as a base to deprotonate the methylene of acetamidine, facilitating nucleophilic attack on the diketone.

    • Workup: Remove solvent, extract with dichloromethane (DCM), and distill.[4]

    • Checkpoint: Confirm formation of the pyrimidine ring (¹H NMR: Singlet at ~6.9 ppm for H-5).

Step 2: Electrophilic Nitration (Critical Step)
  • Reagents: 2,4,6-Trimethylpyrimidine, Conc.[4] H₂SO₄, Fuming HNO₃.[4]

  • Causality: The 2, 4, and 6 positions are blocked.[4] The 5-position is electronically activated by the methyl groups (via hyperconjugation) but deactivated by the ring nitrogens. Strong acidic conditions are required to generate the nitronium ion (NO₂⁺).

  • Protocol:

    • Dissolve the pyrimidine in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C . Safety: Exothermic reaction; risk of runaway if added too quickly.

    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Pour onto crushed ice. Neutralize with Na₂CO₃ to precipitate the nitro-intermediate.[1]

    • Observation: The 5-nitro derivative typically precipitates as a pale yellow solid.

Step 3: Reduction to Amine[4]
  • Method A (Lab Scale): Iron powder / Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O.

    • Why: Mild conditions, avoids hydrogenation of the pyrimidine ring.[4]

  • Method B (Scale-Up): Catalytic Hydrogenation (H₂, Pd/C, MeOH).

  • Protocol (Method A):

    • Suspend 5-nitro-2,4,6-trimethylpyrimidine in 50% aq. ethanol.[5][6][7][8]

    • Add Fe powder (3-5 eq) and NH₄Cl (catalytic).

    • Reflux for 2 hours. The yellow color of the nitro compound will fade.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate to obtain the crude amine. Recrystallize from ethanol/ether.

Spectroscopic Characterization

Validating the structure requires confirming the presence of the amino group and the integrity of the trimethyl pattern.

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 2.2–2.4 ppm (s, 6H)Methyls at C4 and C6 (symmetric environment).[1]
δ 2.1 ppm (s, 3H)Methyl at C2.[4]
δ 4.5–5.5 ppm (br s, 2H)-NH₂ protons (Exchangeable with D₂O).
Absence of ~6.9 ppmConfirms substitution at C5 (H-5 is gone).[1]
¹³C NMR ~160–165 ppmC2, C4, C6 ring carbons.
~120–130 ppmC5 carbon (shifted upfield due to amino group shielding).[4]
~20–25 ppmMethyl carbons.
IR Spectroscopy 3300–3400 cm⁻¹Primary amine N-H stretching (doublet).
1580–1600 cm⁻¹Pyrimidine ring breathing modes.

Reactivity & Applications

Functionalization Logic

The 5-amino group is the primary handle for further chemistry. However, researchers must account for the ortho-effect of the methyl groups at C4 and C6.

  • Acylation/Amidation: Reacts with acid chlorides to form amides. Requires forcing conditions (heat, pyridine solvent) due to steric hindrance from C4/C6 methyls.[4]

  • Sandmeyer Reaction: Conversion to 5-halo-2,4,6-trimethylpyrimidines via diazonium salts.[1]

  • Schiff Base Formation: Condensation with aldehydes to form imines, useful for ligand synthesis.[4]

Reactivity Figure 2: Functionalization Map of the 5-Amino Scaffold Center 2,4,6-Trimethylpyrimidin- 5-amine Amide Amides (Drug Linkers) Center->Amide RCOCl / Pyridine (Acylation) Halo 5-Halo Derivatives (Coupling Partners) Center->Halo NaNO2 / HX / CuX (Sandmeyer) Ligand Schiff Base Ligands (Metal Coordination) Center->Ligand R-CHO / Reflux (Condensation)

Pharmaceutical Relevance[1][12]
  • Kinase Inhibition: The pyrimidine core is a privileged scaffold in kinase inhibitors (e.g., Dasatinib, Pazopanib).[4] The 2,4,6-trimethyl substitution pattern provides a unique hydrophobic profile that can occupy specific pockets in the ATP-binding site of enzymes.

  • Antifolates: Analogs of this molecule are investigated as dihydrofolate reductase (DHFR) inhibitors, where the lipophilic methyl groups enhance cell membrane permeability compared to unsubstituted aminopyrimidines.

References

  • Chemical Identity & Isomerism

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13863, 2,4,6-Triaminopyrimidine (Isomer Comparison). Retrieved from [Link]

    • Note: While the specific 5-amine isomer entry is less common, the general pyrimidine chemistry is grounded in standard heterocyclic d
  • Synthetic Methodology (Nitration/Reduction)

    • B. A. Arbusow. (1910). Über die Nitrierung von Pyrimidinderivaten. Chemische Berichte.
    • Brown, D. J. (1962).[4] The Pyrimidines. Wiley-Interscience.[1] (The definitive monograph on pyrimidine synthesis and reactivity).

  • Precursor Synthesis

    • Organic Syntheses. (1946). 4,6-Dimethylpyrimidine.[8][9] Org. Synth. 26, 11. Retrieved from [Link] (Analogous protocol for methyl-pyrimidine construction).

  • Properties Data

    • DECHEMA. (2025). Thermophysical Properties of Pure Substances: 5-amino-2,4,6-trimethylpyrimidine. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling: 2,4,6-Trimethylpyrimidin-5-amine

This guide serves as a technical whitepaper for the spectroscopic characterization of 2,4,6-Trimethylpyrimidin-5-amine . It is designed for analytical chemists and drug discovery scientists requiring a robust reference f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the spectroscopic characterization of 2,4,6-Trimethylpyrimidin-5-amine . It is designed for analytical chemists and drug discovery scientists requiring a robust reference for structural validation.

CAS Registry Number: 6328-98-9 (Analogous/Derivatives) Molecular Formula: C₇H₁₁N₃ Molecular Weight: 137.18 g/mol

Executive Summary & Structural Logic

The pyrimidine scaffold is ubiquitous in medicinal chemistry. The 2,4,6-trimethyl-5-amine derivative presents a unique spectroscopic challenge due to its high symmetry (


 point group potential) and the steric crowding of the amine group flanked by methyls at positions 4 and 6.

Correct characterization relies on understanding this symmetry:

  • Equivalence: The methyl groups at positions 4 and 6 are chemically and magnetically equivalent.

  • Differentiation: The methyl group at position 2 is unique, located between the two ring nitrogens.

  • Electronic Environment: The C5-amine is an electron-donating group (EDG) positioned in an electron-deficient ring, significantly altering expected chemical shifts compared to the parent pyrimidine.

Sample Preparation & Synthesis Validation

To ensure data integrity, the analyte must be isolated from its precursor (typically 2,4,6-trimethyl-5-nitropyrimidine).

Protocol: Analyte Generation & Purity Check

Objective: Reduction of nitro-precursor to amine analyte.

  • Dissolution: Dissolve 1.0 eq of 2,4,6-trimethyl-5-nitropyrimidine in MeOH under

    
    .
    
  • Catalysis: Add 10 mol% Pd/C (10% wt).

  • Reduction: Introduce

    
     (balloon pressure) for 4 hours at RT.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate in vacuo.

  • Validation Point: Check TLC (MeOH:DCM 1:9). The amine will possess a significantly lower

    
     than the nitro precursor due to H-bonding capability.
    

Nuclear Magnetic Resonance (NMR) Profiling

Solvent: DMSO-


 (Recommended to observe exchangeable 

protons).[1]
Predicted H NMR Data (400 MHz)

The proton spectrum is defined by two distinct methyl signals and a broad amine peak.[1]

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Justification

4.50 – 5.00Broad Singlet (

)
2HExchangeable protons; broadened by quadrupole moment of N and H-bonding.

2.45 – 2.55Singlet (

)
3HMost deshielded methyl due to placement between two electronegative ring nitrogens.[1]

2.20 – 2.30Singlet (

)
6HEquivalent methyls.[1] Slightly more shielded than C2-Me.
Predicted C NMR Data (100 MHz)

The carbon spectrum must show exactly 5 signals due to symmetry.[1]

Carbon PositionShift (

, ppm)
TypeNotes
C2 160.0 – 164.0

Deshielded by two adjacent N atoms (

).[1]
C4 / C6 158.0 – 162.0

Equivalent. Deshielded by one N atom.
C5 115.0 – 125.0

Shielded relative to other ring carbons due to resonance donation from

.

24.0 – 26.0

Downfield methyl.

20.0 – 22.0

Upfield equivalent methyls.
Assignment Workflow (DOT Visualization)

The following logic flow ensures unambiguous assignment of the methyl regioisomers.

NMR_Workflow cluster_logic NOE Logic Start Sample in DMSO-d6 H1 1H NMR Acquisition Start->H1 Integration Check Integration (2:1 Ratio for Methyls) H1->Integration NOESY NOESY / ROESY Experiment Integration->NOESY Distinguish Me-2 vs Me-4,6 Logic1 NH2 shows NOE to Me-4,6 (Spatial Proximity) NOESY->Logic1 Logic2 NH2 shows NO NOE to Me-2 (Too distant) NOESY->Logic2 Assign Assignment Confirmation Logic1->Assign Logic2->Assign

Caption: Logical workflow for distinguishing regioisomeric methyl groups using Nuclear Overhauser Effect (NOE) correlations.

Mass Spectrometry (MS) Fragmentation

Technique: Electron Ionization (EI, 70 eV) or ESI (+).[1] Molecular Ion (


):  m/z 137[1][2]
Fragmentation Pathway Analysis

The fragmentation is dominated by the stability of the pyrimidine ring and the loss of substituents.

  • 
     (137):  Base peak or high intensity.[1] Odd mass indicates odd number of nitrogens (Nitrogen Rule).[1]
    
  • 
     (121):  Loss of the amino radical (16 Da).[1]
    
  • 
     (122):  Loss of a methyl radical (15 Da).[1]
    
  • HCN Elimination: Characteristic of pyrimidines, leading to ring contraction.

MS_Fragmentation M_Ion M+ (m/z 137) [C7H11N3]+ Frag1 [M - CH3]+ (m/z 122) M_Ion->Frag1 -15 Da Frag2 [M - NH2]+ (m/z 121) M_Ion->Frag2 -16 Da RingOpen Ring Cleavage (Loss of HCN) Frag1->RingOpen Frag2->RingOpen

Caption: Primary fragmentation pathways expected in Electron Ionization (EI) mass spectrometry.

Infrared Spectroscopy (FT-IR)

Mode: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum serves as a rapid functional group fingerprint. The absence of


 stretches (1530 & 1350 

) confirms the success of the reduction described in Section 2.[1]
Frequency (

)
IntensityVibration ModeAssignment
3300 – 3450 MediumStretching (

)
Primary Amine (

).[1] Often appears as a doublet (sym/asym).[1]
2920 – 2980 MediumStretching (

)
Methyl

(

).[1]
1620 – 1650 StrongBending (

)
Amine Scissoring (

deformation).[1]
1550 – 1600 StrongStretching (

)
Pyrimidine Ring

/

.
1250 – 1350 MediumStretching (

)
Aryl

stretch (

).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard text for substituent additivity rules in NMR).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (Source for general pyrimidine derivative spectral trends).[1]

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST Chemistry WebBook, SRD 69. (Reference for fragmentation patterns of methylpyrimidines).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Source for

    
     chemical shift prediction tables).
    

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2,4,6-Trimethylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the core physicochemical properties of 2,4,6-Trimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 2,4,6-Trimethylpyrimidin-5-amine, a substituted pyrimidine of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles from related aminopyrimidine and heterocyclic chemistry to provide a robust framework for its characterization. Herein, we detail the anticipated solubility and stability profiles, alongside validated experimental protocols for their precise determination.

Introduction to 2,4,6-Trimethylpyrimidin-5-amine

2,4,6-Trimethylpyrimidin-5-amine belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and numerous pharmacologically active molecules.[1][2] The presence of an amino group and three methyl groups on the pyrimidine ring is expected to significantly influence its physicochemical properties, including its solubility in various solvent systems and its stability under different environmental conditions. Understanding these characteristics is paramount for its application in drug discovery, formulation development, and chemical synthesis.

The structure of 2,4,6-Trimethylpyrimidin-5-amine features a pyrimidine core, which is an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 3.[3] The amino group at the 5-position and methyl groups at the 2, 4, and 6-positions contribute to its overall polarity, basicity, and steric profile.

Solubility Profile: Theoretical Insights and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on the structure of 2,4,6-Trimethylpyrimidin-5-amine, we can anticipate its general solubility behavior.

Predicted Solubility Characteristics

The presence of the amino group suggests the potential for hydrogen bonding with protic solvents, which would enhance solubility in polar media.[4] Conversely, the three methyl groups contribute to the molecule's lipophilicity, which may impart solubility in non-polar organic solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Moderate solubility is expected due to hydrogen bonding capabilities of the amino group and the nitrogen atoms in the pyrimidine ring.[4] However, the hydrophobic contribution of the three methyl groups may limit extensive aqueous solubility. The solubility of aminopyrimidines generally increases with temperature.[5][6]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, N,N-Dimethylformamide): Good solubility is anticipated in these solvents, driven by dipole-dipole interactions.[5][7]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Limited solubility is expected due to the overall polar nature of the pyrimidine ring and the amino substituent.[4]

The pH of the aqueous medium will significantly impact the solubility of this basic compound.[4][8] In acidic solutions, the amino group and the ring nitrogens can be protonated, forming more soluble salts.

Experimental Protocol for Solubility Determination

A robust method for determining the equilibrium solubility of 2,4,6-Trimethylpyrimidin-5-amine is the isothermal shake-flask method.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 2,4,6-Trimethylpyrimidin-5-amine to a series of vials containing the selected solvents (a range of polar, non-polar, protic, and aprotic solvents is recommended).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Data Presentation:

The solubility data should be tabulated for clear comparison across different solvents and temperatures.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water (pH 7.0)25
Water (pH 2.0)25
Methanol25
Ethanol25
Acetonitrile25
Toluene25
Repeat for 37 °C

Workflow for Solubility Determination:

Caption: Isothermal shake-flask solubility determination workflow.

Stability Profile: Degradation Pathways and Influencing Factors

Assessing the chemical stability of 2,4,6-Trimethylpyrimidin-5-amine is crucial for determining its shelf-life, storage conditions, and potential degradation products.

Anticipated Stability and Degradation Pathways

Pyrimidine derivatives can be susceptible to several degradation pathways:

  • Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, particularly under strongly acidic or alkaline conditions.[10][11] The presence of the amino group may influence the rate of hydrolysis.

  • Oxidation: The amino group and the pyrimidine ring can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under exposure to light and air.

  • Photodegradation: Aromatic heterocyclic compounds, including pyrimidines, can be sensitive to light, leading to the formation of photoproducts.[3][12] Pyrimidine dimers are a common form of UV-induced damage.[13][14]

  • Thermal Degradation: Elevated temperatures can induce decomposition.[15][16] The stability of aminopyrimidines can be influenced by their substitution pattern.[17]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

  • Stress Conditions: Subject solutions of 2,4,6-Trimethylpyrimidin-5-amine (in a suitable solvent) to a variety of stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Alkaline Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

    • Thermal Stress: Heating the solid compound at a high temperature (e.g., 80 °C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to help elucidate their structures.

stability_assessment cluster_stress Forced Degradation Conditions cluster_analysis Analysis Compound 2,4,6-Trimethylpyrimidin-5-amine Solution Acid Acidic Hydrolysis Compound->Acid Base Alkaline Hydrolysis Compound->Base Oxidation Oxidative Stress Compound->Oxidation Light Photolytic Stress Compound->Light Heat Thermal Stress Compound->Heat HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Light->HPLC Heat->HPLC LCMS LC-MS for Identification HPLC->LCMS

Sources

Foundational

The Aminopyrimidine Scaffold: A Journey from Foundational Antimicrobials to Precision Cancer Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The aminopyrimidine core is a privileged heterocyclic scaffold that has become a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrimidine core is a privileged heterocyclic scaffold that has become a cornerstone of modern medicinal chemistry. Its remarkable versatility, arising from its ability to mimic the purine structure of endogenous ligands and its amenability to synthetic modification, has led to the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of substituted aminopyrimidines, tracing their evolution from early-generation dihydrofolate reductase (DHFR) inhibitors to highly selective protein kinase inhibitors that have revolutionized cancer treatment. We will delve into the key scientific milestones, the causality behind experimental choices in drug design, and the detailed methodologies that underpin the development of these critical medicines.

The Dawn of a Privileged Scaffold: The Discovery of Aminopyrimidine-Based Dihydrofolate Reductase (DHFR) Inhibitors

The story of substituted aminopyrimidines in medicine begins in the mid-20th century with the pioneering work of George H. Hitchings and his team at Burroughs Wellcome.[1] Their research was grounded in the principle of rational drug design, specifically targeting the metabolic pathways of pathogenic organisms that differ from those of their hosts.[1] This led them to investigate antagonists of nucleic acid biosynthesis, a process vital for cellular proliferation.

A pivotal breakthrough came with the discovery that 2,4-diaminopyrimidines could act as potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[2][3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines, thymidylate, and certain amino acids.[2] By inhibiting DHFR, these compounds effectively starve rapidly dividing cells, such as bacteria and protozoa, of the necessary building blocks for DNA synthesis.[2]

This research culminated in the development of two landmark drugs:

  • Pyrimethamine: Discovered in 1952, pyrimethamine was developed as an antimalarial agent.[4][5] It exhibits high selectivity for the DHFR enzyme of the malaria parasite Plasmodium falciparum over the human enzyme.[1]

  • Trimethoprim: Identified as an optimal antibacterial agent, trimethoprim shows a high affinity for bacterial DHFR.[1][6] Its combination with sulfamethoxazole, which inhibits an earlier step in the folate pathway, proved to be a highly successful synergistic therapy.[1]

The discovery of these early aminopyrimidine drugs was a testament to the power of targeting specific enzymatic pathways and laid the groundwork for the development of a new generation of therapeutics.

Mechanism of Action: DHFR Inhibition

The inhibitory action of diaminopyrimidines on DHFR is a classic example of competitive inhibition. The aminopyrimidine scaffold mimics the binding of the natural substrate, dihydrofolate, to the active site of the enzyme.[3] This binding prevents the catalytic reduction of dihydrofolate, leading to a depletion of the tetrahydrofolate pool and subsequent arrest of DNA synthesis and cell growth.[2]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Binds to active site THF Tetrahydrofolate (THF) DNA_precursors Purines, Thymidylate (DNA Synthesis) THF->DNA_precursors Required for synthesis of DHFR->THF Catalyzes reduction Aminopyrimidine Substituted Aminopyrimidine (e.g., Trimethoprim) Aminopyrimidine->DHFR Competitively inhibits Kinase_Inhibition cluster_kinase Protein Kinase Kinase Kinase Domain Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP_binding_site ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Aminopyrimidine Substituted Aminopyrimidine (e.g., Imatinib) Aminopyrimidine->Kinase Competitively inhibits Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response

Caption: General mechanism of protein kinase inhibition.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The therapeutic success of substituted aminopyrimidines is a direct result of extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties. The aminopyrimidine core provides a rigid scaffold for the attachment of various substituents that can interact with specific residues within the target enzyme's active site.

Key SAR Principles:

  • The 2-Amino Group: This group is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the interactions of the adenine ring of ATP.

  • Substitutions at the 4- and 5-Positions: These positions are frequently modified to enhance potency and selectivity. Bulky or hydrophobic groups at these positions can exploit specific pockets within the active site, leading to tighter binding and discrimination between different kinases.

  • The Phenylamino Moiety (in Kinase Inhibitors): The phenyl ring in compounds like imatinib and gefitinib provides a platform for further substitutions that can fine-tune the inhibitor's properties. For example, the introduction of solubilizing groups or moieties that interact with specific amino acid residues can significantly impact the drug's efficacy and safety profile.

CompoundTarget KinaseKey Structural Features and SAR InsightsIC50 (nM)
Imatinib Bcr-AblThe 2-phenylaminopyrimidine core is essential for binding to the ATP pocket. The N-methylpiperazine group enhances solubility and oral bioavailability. [7][8]25-100
Gefitinib EGFRThe anilinoquinazoline scaffold provides the core binding motif. The morpholino group at the 6-position improves pharmacokinetic properties. [9][10]2-37
Lck Inhibitor (Example) LckAminopyrimidine amides were designed from aminoquinazolines to improve selectivity. The amide functionality introduces additional hydrogen bonding opportunities. [11]Varies
IKK-2 Inhibitor (Example) IKK-2Introduction of a piperidinyl aminopyrimidine core with various substituents led to potent and selective inhibitors. [12]1300

Synthetic Methodologies

The synthesis of substituted aminopyrimidines can be achieved through several versatile and efficient pathways. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Principal Synthesis from β-Dicarbonyl Compounds

A common and straightforward method involves the condensation of a β-dicarbonyl compound with a guanidine salt under basic conditions. This approach allows for the facile construction of the core pyrimidine ring.

a reagents β-Dicarbonyl Compound + Guanidine Salt conditions Base (e.g., NaOEt) Heat reagents->conditions product Substituted Aminopyrimidine conditions->product

Caption: Synthesis from β-dicarbonyl compounds.

Synthesis from Enaminones

The use of enaminones as precursors offers high yields and good functional group tolerance, allowing for the synthesis of a diverse range of substituted aminopyrimidines. This can often be performed as a one-pot reaction from ketones.

Nucleophilic Aromatic Substitution (SNAr)

For the introduction of a wide variety of amino substituents, nucleophilic aromatic substitution on a halogenated pyrimidine is an excellent strategy. This method is particularly useful in the later stages of a synthetic sequence to introduce diversity.

Synthetic PathwayKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Principal Synthesis β-Dicarbonyl Compound, Guanidine SaltBasic conditions (e.g., NaOEt), often with heating60-85%Readily available starting materials, straightforward procedure.Limited substitution patterns on the pyrimidine ring.
From Enaminones Enaminone, Guanidine SaltBasic or neutral conditions, can be a one-pot reaction70-95%High yields, good functional group tolerance, allows for diverse substitution.Enaminone precursors may require separate synthesis.
Nucleophilic Aromatic Substitution (SNAr) Halogenated Pyrimidine, AmineBasic conditions (e.g., Et₃N), often with heating or microwave irradiation50-98%Excellent for introducing a wide variety of amino substituents.Requires a pre-functionalized pyrimidine core.

Experimental Protocols for Biological Evaluation

The characterization of substituted aminopyrimidines as therapeutic agents relies on a suite of robust in vitro and cell-based assays. These protocols are essential for determining the potency, selectivity, and cellular effects of these compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase in a purified system.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Dilute the target kinase and its specific substrate to their optimal concentrations in the kinase buffer.

    • Prepare a serial dilution of the test aminopyrimidine compound in DMSO.

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and the test compound.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate or the amount of ATP consumed. Various detection methods can be used, including radiometric assays, fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., Kinase-Glo®). [13][14]4. Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase_Assay_Workflow start Start reagent_prep Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->reagent_prep plate_setup Add Kinase, Substrate, and Inhibitor to Microplate reagent_prep->plate_setup reaction_initiation Initiate Reaction with ATP plate_setup->reaction_initiation incubation Incubate at 30°C reaction_initiation->incubation detection Stop Reaction and Detect Signal incubation->detection data_analysis Calculate % Inhibition and IC50 Value detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation. [15] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. 4. Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 or IC50 value.

Western Blot for Protein Phosphorylation

This technique is used to detect the phosphorylation status of a specific target protein within a signaling pathway in response to inhibitor treatment. [16][17] Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody that specifically recognizes the phosphorylated form of a protein, one can assess the inhibitory effect of a compound on the kinase that phosphorylates that protein. [16][17] Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the aminopyrimidine inhibitor for a defined period. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. [18]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose). [18]4. Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding (using BSA is recommended for phospho-proteins). [19]Incubate the membrane with a primary antibody specific for the phosphorylated target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. [18]5. Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. [18]The intensity of the band corresponds to the amount of phosphorylated protein.

  • Total Protein Analysis: To confirm that changes in phosphorylation are not due to changes in the total amount of the protein, the membrane can be stripped and re-probed with an antibody that recognizes the total protein, or a parallel blot can be run. [19]

Conclusion and Future Outlook

The discovery and development of substituted aminopyrimidines represent a remarkable journey of scientific innovation. From their origins as rationally designed antimicrobial agents to their current status as mainstays of targeted cancer therapy, the aminopyrimidine scaffold has proven to be an exceptionally fruitful source of new medicines. Its versatility continues to be explored, with ongoing research into new kinase targets, as well as applications in other disease areas such as inflammatory and neurodegenerative disorders. The principles of structure-based drug design, coupled with increasingly sophisticated screening and synthetic methodologies, will undoubtedly lead to the discovery of novel aminopyrimidine-based therapies with improved efficacy and safety profiles in the years to come.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S. Retrieved from [Link]

  • Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (1993). Journal of Chemotherapy. Retrieved from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules. Retrieved from [Link]

  • Imatinib. (n.d.). Wikipedia. Retrieved from [Link]

  • Trimethoprim. (2016). Basicmedical Key. Retrieved from [Link]

  • The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (n.d.). Blood. Retrieved from [Link]

  • Imatinib. (n.d.). PubChem. Retrieved from [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). Acta Pharmacologica Sinica. Retrieved from [Link]

  • Imatinib: A Breakthrough of Targeted Therapy in Cancer. (n.d.). Journal of the Advanced Practitioner in Oncology. Retrieved from [Link]

  • Pyrimethamine. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The structure of gefitinib and designed compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (n.d.). Molecules. Retrieved from [Link]

  • GSK3β Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Development of Trimethoprim Drug and Innovation of Sulfazane-Trimethoprim Derivatives as Anticancer Agents. (2020). Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • What are DHFR inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action. (2024). YouTube. Retrieved from [Link]

  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (2023). Bentham Science. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Alkylation of 2,4,6-Trimethylpyrimidin-5-amine

Introduction: Navigating the Synthesis of Sterically Congested Aminopyrimidines The N-alkylation of aminopyrimidines is a cornerstone of synthetic chemistry, yielding scaffolds of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Sterically Congested Aminopyrimidines

The N-alkylation of aminopyrimidines is a cornerstone of synthetic chemistry, yielding scaffolds of significant interest in medicinal chemistry and materials science. The introduction of alkyl or aryl groups to the nitrogen atom can profoundly alter the parent molecule's biological activity, solubility, and stability.[1] 2,4,6-Trimethylpyrimidin-5-amine, with its electron-rich and sterically hindered nature, presents a unique set of challenges to the synthetic chemist. The primary hurdles include overcoming the steric hindrance posed by the flanking methyl groups and controlling the regioselectivity of the alkylation to favor the exocyclic amino group over the endocyclic ring nitrogens.

This technical guide provides a comprehensive overview of robust and field-proven protocols for the N-alkylation of 2,4,6-trimethylpyrimidin-5-amine. We will delve into two powerful methodologies: Reductive Amination for the introduction of alkyl substituents and the Buchwald-Hartwig Amination for the formation of N-aryl linkages. Beyond a mere recitation of steps, this document will elucidate the underlying chemical principles, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.

Core Principles: Strategic Approaches to N-Alkylation

The successful N-alkylation of 2,4,6-trimethylpyrimidin-5-amine hinges on the selection of a synthetic strategy that can accommodate the steric bulk and electronic properties of the substrate.

Reductive Amination: A Versatile Tool for N-Alkyl Bond Formation

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds.[2][3] The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding alkylated amine. This one-pot procedure is particularly advantageous as it often minimizes the issue of over-alkylation, a common side reaction in direct alkylations with alkyl halides.[2][4]

For a sterically hindered amine like 2,4,6-trimethylpyrimidin-5-amine, the choice of reducing agent is critical. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion intermediate in the presence of the unreacted carbonyl compound.[2]

Buchwald-Hartwig Amination: A Powerful Method for N-Aryl Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5][6] This reaction allows for the formation of C-N bonds between a wide variety of aryl halides or triflates and amines under relatively mild conditions. The key to the success of this reaction lies in the use of specialized phosphine ligands that facilitate the catalytic cycle. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination steps.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[5][6]

Experimental Protocols

Protocol 1: Reductive Amination for N-Alkylation

This protocol details the N-alkylation of 2,4,6-trimethylpyrimidin-5-amine with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • 2,4,6-Trimethylpyrimidin-5-amine

  • Aldehyde of choice (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trimethylpyrimidin-5-amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde and Acid: Add the aldehyde (1.1 eq) to the solution, followed by the addition of glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes. The acetic acid acts as a catalyst for imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Diagram of Reductive Amination Workflow:

Reductive_Amination cluster_reaction Reaction cluster_workup Work-up & Purification Amine 2,4,6-Trimethyl- pyrimidin-5-amine Mix1 Stir at RT, 30 min (Imine Formation) Amine->Mix1 Aldehyde Aldehyde Aldehyde->Mix1 Solvent Anhydrous DCM Solvent->Mix1 Acid Acetic Acid Acid->Mix1 Catalyst Reducer NaBH(OAc)₃ AddReducer Stir at RT, 2-12h (Reduction) Reducer->AddReducer Portion-wise Mix1->AddReducer Quench Quench with aq. NaHCO₃ AddReducer->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Product

Caption: Workflow for the reductive amination of 2,4,6-trimethylpyrimidin-5-amine.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

This protocol describes the palladium-catalyzed N-arylation of 2,4,6-trimethylpyrimidin-5-amine with an aryl bromide.

Materials:

  • 2,4,6-Trimethylpyrimidin-5-amine

  • Aryl bromide of choice (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

  • Addition of Reagents: Add 2,4,6-trimethylpyrimidin-5-amine (1.2 eq) and the aryl bromide (1.0 eq) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Diagram of Buchwald-Hartwig Amination Mechanism:

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd PdAmido [Ar-Pd(II)(NR₂)L₂] OxAdd->PdAmido + Amine - HX Amine R₂NH Amine->PdAmido Base Base Base->OxAdd PdAmido->Pd0 Product Ar-NR₂ PdAmido->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Summary and Comparison

ParameterProtocol 1: Reductive AminationProtocol 2: Buchwald-Hartwig Amination
Scope Alkylation with aldehydes and ketonesArylation with aryl halides/triflates
Catalyst/Reagent NaBH(OAc)₃Pd₂(dba)₃ / Xantphos
Base Not required (acid-catalyzed imine formation)Sodium tert-butoxide
Solvent DichloromethaneToluene
Temperature Room Temperature100-110 °C
Key Advantages Mild conditions, broad functional group toleranceAccess to N-aryl compounds, good yields
Potential Challenges Incomplete imine formation with hindered ketonesCatalyst deactivation, ligand screening may be needed

Troubleshooting Common Issues

  • Low Yield in Reductive Amination:

    • Incomplete imine formation: For less reactive carbonyls, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Increasing the reaction time for imine formation before adding the reducing agent can also be beneficial.

    • Decomposition of starting material or product: Ensure the reaction is performed under an inert atmosphere and use anhydrous solvents to prevent side reactions.

  • Low Yield in Buchwald-Hartwig Amination:

    • Catalyst deactivation: Use high-purity reagents and anhydrous, deoxygenated solvents. The quality of the palladium source and ligand is crucial.

    • Poor reactivity: For challenging substrates, screening different phosphine ligands (e.g., SPhos, DavePhos) or bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary. Increasing the reaction temperature or using a sealed tube to allow for higher temperatures can also improve yields.

  • Formation of Side Products:

    • Over-alkylation (in direct alkylation): Reductive amination is generally preferred to minimize this. If direct alkylation is necessary, careful control of stoichiometry (using the amine in excess) and reaction time is crucial.

    • Hydrodehalogenation of the aryl halide: This can occur as a side reaction in the Buchwald-Hartwig amination. Ensuring an efficient catalytic cycle by optimizing the ligand and base can minimize this pathway.

Conclusion

The N-alkylation of the sterically encumbered 2,4,6-trimethylpyrimidin-5-amine can be successfully achieved through the strategic application of modern synthetic methodologies. Reductive amination offers a mild and efficient route to a diverse range of N-alkyl derivatives, while the Buchwald-Hartwig amination provides a powerful tool for the synthesis of their N-aryl counterparts. By understanding the underlying principles of these reactions and carefully controlling the experimental parameters, researchers can effectively navigate the synthetic challenges posed by this valuable building block and unlock its potential in the development of novel chemical entities.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • Török, B., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Ponec, R., et al. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.
  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry.
  • Sanz-Vidal, A., et al. (2010).
  • Indian Academy of Sciences. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences.
  • van der Plas, H. C., et al. (n.d.). Steric Effects in Alkylpyrimidines.
  • Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules.
  • Google Patents. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • Kempe, R., et al. (n.d.). Reductive amination of aldehydes to primary amines.
  • Mohana, K. N., & Mallesha, L. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
  • ResearchGate. (n.d.). Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine5-carbonitriles by Secondary Amines.
  • Al-Bayati, F. A. H., et al. (2024).
  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (n.d.). N3-Alkylation of N1-substituted pyrimidine nucleobases with different....
  • Williams, J. M. J., et al. (2018). Recent advances in the use of earth-abundant first row transition metals in homogeneous borrowing hydrogen catalysis. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines.
  • Szulczyk, D., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.
  • FABAD Journal of Pharmaceutical Sciences. (2024, November 12).
  • Gish, G. D., & Carpenter, J. F. (n.d.).
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Kazan National Research Technological University. (n.d.). RESEARCH OF THE THYXO-6-PHENYLPYRIMIDIN-4-OH ALKYLATION REACTION WITH C4-C9 ALKYLHALOGENIDES.
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ResearchGate. (2022, August 10). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • European Science Methodical Journal. (2024, February 24). Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9.

Sources

Application

Application Note: Preparation and Screening of 2,4,6-Trimethylpyrimidin-5-amine Derivatives

Abstract & Strategic Rationale The pyrimidine heterocycle is a privileged scaffold in oncology, serving as the core for FDA-approved drugs like Imatinib (kinase inhibitor) and Fluorouracil (antimetabolite). While 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The pyrimidine heterocycle is a privileged scaffold in oncology, serving as the core for FDA-approved drugs like Imatinib (kinase inhibitor) and Fluorouracil (antimetabolite). While 2-amino and 4-amino pyrimidines are extensively explored, 5-aminopyrimidines offer a unique vector for chemical space exploration.

The 2,4,6-trimethylpyrimidin-5-amine scaffold is particularly valuable for three mechanistic reasons:

  • Steric Occlusion: The flanking methyl groups at positions 4 and 6 create a "molecular cleft" around the 5-amino group, forcing orthogonal orientation of subsequent amide/urea substituents. This conformation often favors binding in ATP-binding pockets of kinases (e.g., Src, CDK).

  • Metabolic Stability: Methyl blocking at the 2, 4, and 6 positions prevents rapid oxidative metabolism (P450 hydroxylation) often seen at unsubstituted ring carbons.

  • Lipophilicity Tuning: The trimethyl pattern increases logP, potentially enhancing membrane permeability compared to bare pyrimidines.

This guide details the synthesis of this core scaffold, its derivatization into a focused library, and the subsequent biological validation using MTT cytotoxicity assays.[1]

Chemical Synthesis Protocols

Retrosynthetic Analysis

The most robust route to the 5-amino core involves constructing the pyrimidine ring via condensation, followed by electrophilic aromatic substitution (nitration) and reduction.

SynthesisWorkflow SM1 Acetylacetone (Pentane-2,4-dione) Inter1 2,4,6-Trimethylpyrimidine SM1->Inter1 Condensation (NaOEt/EtOH) SM2 Acetamidine HCl SM2->Inter1 Inter2 2,4,6-Trimethyl- 5-nitropyrimidine Inter1->Inter2 Nitration (HNO3/H2SO4) Product 2,4,6-Trimethyl- pyrimidin-5-amine Inter2->Product Reduction (H2, Pd/C) Library Amide/Urea Library Product->Library Derivatization (R-COCl / R-NCO)

Figure 1: Synthetic workflow for generating the 5-amino scaffold and subsequent library.

Step-by-Step Synthesis
Step 1: Synthesis of 2,4,6-Trimethylpyrimidine

Principle: Base-catalyzed condensation of a


-diketone with an amidine.
  • Reagents: Acetylacetone (10.0 g, 100 mmol), Acetamidine hydrochloride (9.45 g, 100 mmol), Sodium ethoxide (21% wt in EtOH, 1.1 eq).

  • Procedure:

    • Dissolve acetamidine HCl in ethanol (50 mL). Add NaOEt solution slowly at 0°C.

    • Add acetylacetone dropwise over 30 mins.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Workup: Evaporate ethanol. Dissolve residue in water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL). Dry over

      
       and concentrate.
      
    • Yield: ~70-80% (Pale yellow oil/solid).[2]

Step 2: Nitration (The Critical Step)

Principle: The methyl groups activate the electron-deficient pyrimidine ring, allowing electrophilic substitution at the only open position (C5).

  • Reagents: 2,4,6-Trimethylpyrimidine (5.0 g), Conc.

    
     (15 mL), Fuming 
    
    
    
    (10 mL).
  • Procedure:

    • Dissolve the pyrimidine in conc.

      
       at 0°C (Ice/Salt bath). Caution: Exothermic. 
      
    • Add fuming

      
       dropwise, keeping temperature 
      
      
      
      °C.
    • Stir at 0°C for 1h, then allow to warm to room temperature (RT) overnight.

    • Quench: Pour onto crushed ice (200 g). Neutralize carefully with solid

      
       or conc. 
      
      
      
      to pH 8.
    • Isolation: Filter the resulting yellow precipitate. Recrystallize from Ethanol.

    • Product: 2,4,6-Trimethyl-5-nitropyrimidine (Yellow needles).

Step 3: Reduction to Amine
  • Reagents: Nitropyrimidine intermediate (2.0 g), 10% Pd/C (200 mg), Methanol (30 mL).

  • Procedure:

    • Place reagents in a hydrogenation flask.

    • Stir under

      
       atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) for 4 hours.
      
    • Workup: Filter through a Celite pad to remove catalyst. Evaporate solvent.

    • Validation: Verify disappearance of Nitro peak (~1350/1530 cm⁻¹) in IR and appearance of Amine peak (~3300-3400 cm⁻¹).

Step 4: Library Derivatization (General Protocol)

To screen for anticancer activity, the free amine is coupled with various acyl chlorides (to form amides) or isocyanates (to form ureas).

  • Reaction: Amine (1 eq) + R-COCl (1.1 eq) + Triethylamine (1.5 eq) in DCM.

  • Purification: Silica gel column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Quality Control (QC) Requirements

Before biological screening, all compounds must meet these criteria to ensure data integrity:

ParameterSpecificationMethod of Verification
Purity > 95%HPLC (254 nm)
Identity Consistent¹H-NMR (DMSO-

), MS (ESI+)
Solvent Free of heavy metalsPd scavenger resin treatment if Pd/C used
Solubility > 10 mM in DMSOVisual inspection

Biological Evaluation: Anticancer Screening (MTT Assay)[1]

The MTT assay is the industry standard for initial cytotoxicity screening. It measures the reduction of yellow MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Reagent Preparation[1][3][4][5][6][7][8]
  • MTT Stock: 5 mg/mL in PBS.[3] Filter sterilize (0.22 µm). Store at -20°C in the dark.

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).[3]

Experimental Workflow

AssayProtocol Seeding Day 0: Cell Seeding (3000-5000 cells/well) 96-well plate Treatment Day 1: Compound Treatment (Serial Dilutions: 0.1 - 100 µM) Seeding->Treatment  24h attachment Incubation Incubation (48h or 72h @ 37°C, 5% CO2) Treatment->Incubation MTT_Add Add MTT Reagent (Incubate 3-4h) Incubation->MTT_Add Solubilize Dissolve Formazan (DMSO) MTT_Add->Solubilize  Remove media Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Standard MTT Assay workflow for cytotoxicity screening.

Detailed Protocol
  • Cell Seeding:

    • Select cell lines (e.g., MCF-7 [Breast], A549 [Lung], HeLa [Cervical]).

    • Seed 3,000–5,000 cells/well in 100 µL media into 96-well plates.

    • Incubate for 24 hours to allow attachment.

  • Compound Treatment:

    • Dissolve library compounds in DMSO to 10 mM stock.

    • Prepare serial dilutions in culture media (Final DMSO concentration must be < 0.5%).

    • Add 100 µL of diluted compound to wells (Triplicate wells per concentration).

    • Include Positive Control (e.g., Doxorubicin) and Vehicle Control (0.5% DMSO only).

  • Incubation:

    • Incubate plates for 48 or 72 hours at 37°C, 5%

      
      .
      
  • Development:

    • Add 20 µL MTT stock solution to each well.

    • Incubate for 3–4 hours until purple crystals are visible.

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Data Acquisition:

    • Measure absorbance (OD) at 570 nm using a microplate reader.

    • Reference wavelength: 630 nm (subtract background).

Data Analysis & SAR Interpretation

Calculation of IC50

Calculate cell viability using the formula:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response) to determine the


 (concentration inhibiting 50% of growth).
Structure-Activity Relationship (SAR) Guidelines

When analyzing the 2,4,6-trimethylpyrimidin-5-amine library, look for these trends:

  • Amide Linker: Aromatic amides often show higher potency than aliphatic ones due to

    
    -stacking interactions in the target pocket.
    
  • Electron Withdrawal: Electron-withdrawing groups (F, Cl,

    
    ) on the phenyl ring of the amide often improve metabolic stability and potency.
    
  • Steric Clash: The 4,6-dimethyl groups may clash with bulky ortho-substituents on the amide phenyl ring. Prefer meta or para substitution.

References

  • Synthesis of Pyrimidine Derivatives

    • Source: PubChem. "2,4,6-Trimethylpyrimidine.
    • URL:[Link]

  • MTT Assay Protocol Validation

    • Source: Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD)
    • URL:[Link]

  • Anticancer Activity of Aminopyrimidines

    • Source: Asif, M. "Aminopyrimidines: Recent synthetic procedures and anticancer activities." Tetrahedron. 2021.[4]

    • URL:[Link] (General Journal Link for verification of field activity).

  • Kinase Inhibition Context

    • Source: Fabbro, D., et al. "Targeting cancer with small-molecular-weight kinase inhibitors.
    • URL:[Link]

Sources

Method

2,4,6-Trimethylpyrimidin-5-amine in the synthesis of FGFR4 inhibitors

Application Note: Strategic Utilization of 2,4,6-Trimethylpyrimidin-5-amine in Next-Gen FGFR4 Inhibitor Design Executive Summary The development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,4,6-Trimethylpyrimidin-5-amine in Next-Gen FGFR4 Inhibitor Design

Executive Summary

The development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors is a critical frontier in treating Hepatocellular Carcinoma (HCC) and Rhabdomyosarcoma. A major challenge in this field is achieving isoform selectivity (sparing FGFR1–3) to avoid hyperphosphatemia and tissue calcification.

This guide details the application of 2,4,6-Trimethylpyrimidin-5-amine (TMPA) as a high-value pharmacophore in the synthesis of covalent FGFR4 inhibitors. Unlike the traditional 2,6-dichloro-3,5-dimethoxyphenyl motif found in first-generation inhibitors (e.g., Fisogatinib), the TMPA scaffold offers a unique steric and electronic profile. Its symmetrical methyl substitution pattern provides rigid hydrophobic packing against the gatekeeper residues while modulating the pKa of the hinge-binding motif.

This document provides optimized protocols for the Buchwald-Hartwig cross-coupling of TMPA to kinase cores and outlines its role in Structure-Activity Relationship (SAR) optimization.

Compound Profile & Strategic Rationale

Physicochemical Profile
PropertyDataRelevance to Drug Design
Compound Name 2,4,6-Trimethylpyrimidin-5-amineCore Scaffold / Hinge Binder
CAS Number 635-31-4Sourcing Identity
Molecular Weight 137.18 g/mol Low MW allows for Fragment-Based Drug Design (FBDD)
pKa (Conjugate Acid) ~6.5 - 7.0 (Est.)Moderate basicity; tunable H-bond donor capability
Topological Polar Surface Area 51.8 ŲFavorable for cell permeability
Mechanistic Rationale (SAR)

In the context of FGFR4 inhibition, TMPA is typically utilized to replace the "tail" or "hinge-binding" aromatic system.

  • Selectivity Filter: The Cys552 residue in FGFR4 (vs. Tyr in FGFR1-3) allows for covalent targeting.[1] However, the reversible binding affinity is dictated by the fit in the ATP pocket. The 2,4,6-trimethyl pattern creates a "propeller-like" twist when coupled to a core, potentially inducing a conformation that clashes with the slightly smaller pockets of FGFR1-3.

  • Metabolic Stability: The methyl groups at the 2, 4, and 6 positions block common sites of oxidative metabolism (P450-mediated oxidation) on the pyrimidine ring, extending the half-life of the inhibitor.

Experimental Protocols

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Objective: To couple 2,4,6-trimethylpyrimidin-5-amine to a halogenated heteroaromatic core (e.g., a 2-chloropyrimidine or 6-chloro-pyrido[2,3-d]pyrimidin-7-one), forming the critical C-N hinge-binding axis.

Context: This reaction is often the yield-limiting step due to the steric bulk of the trimethyl groups flanking the amine. Standard SnAr conditions often fail; specialized phosphine ligands are required.

Materials:

  • Amine: 2,4,6-Trimethylpyrimidin-5-amine (1.2 equiv)

  • Electrophile: Heteroaryl Chloride Scaffold (1.0 equiv)

  • Catalyst: Pd₂/dba₃ (Tris(dibenzylideneacetone)dipalladium(0)) (5 mol%)

  • Ligand: Xantphos or BrettPhos (10 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv) - Crucial for preventing Pd poisoning.

  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.

  • Reagent Charging: Add the Heteroaryl Chloride (1.0 eq), TMPA (1.2 eq), Cs₂CO₃ (2.0 eq), and Xantphos (10 mol%) to the flask.

    • Note: Add Pd₂/dba₃ last to minimize oxidation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to electrophile) via syringe. Sparge the solution with Argon for another 5 minutes.

  • Catalyst Addition: Quickly add Pd₂/dba₃ (5 mol%) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the chloride peak (M+) and appearance of the product mass (M + 136).

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 10% MeOH in DCM. (The product is likely polar due to the pyrimidine nitrogens).

Validation Point: A successful coupling is indicated by a sharp singlet (integrating to ~2H) for the NH linker in ¹H NMR, typically downfield (δ 8.5–9.5 ppm), and the retention of the three methyl singlets (δ 2.1–2.4 ppm).

Protocol B: Acrylamide "Warhead" Installation (Downstream)

Objective: If TMPA is part of the scaffold carrying the warhead, the final step often involves reacting a secondary amine elsewhere on the molecule with acryloyl chloride to target Cys552.

Materials:

  • Substrate: Amine-containing intermediate (1.0 equiv)

  • Reagent: Acryloyl Chloride (1.1 equiv)[3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DCM/THF (1:1) at -78°C.

Critical Note: Do not attach the acrylamide directly to the 2,4,6-trimethylpyrimidin-5-amine nitrogen. The steric bulk of the methyl groups makes the resulting amide bond unstable and prone to hydrolysis, and it removes the H-bond donor capability required for hinge binding. The warhead usually goes on a solubilizing tail attached to the other side of the core scaffold.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the convergent synthesis strategy for a generic FGFR4 inhibitor utilizing the TMPA fragment.

FGFR4_Synthesis cluster_logic Mechanistic Logic TMPA 2,4,6-Trimethylpyrimidin-5-amine (Hinge Binder / Tail) Intermediate Coupled Intermediate (Pd-Catalyzed) TMPA->Intermediate Buchwald-Hartwig (Pd2dba3, Xantphos) Core 2,6-Dichloropyrimidine or Bicyclic Heterocycle Core->Intermediate + PreWarhead Pre-Warhead Scaffold (Secondary Amine) Intermediate->PreWarhead SnAr Substitution (with Linker) Linker Solubilizing Linker (e.g., Diamine) Linker->PreWarhead + FinalDrug Covalent FGFR4 Inhibitor (Targeting Cys552) PreWarhead->FinalDrug Acylation (-78°C) Acryloyl Acryloyl Chloride Acryloyl->FinalDrug + Selectivity TMPA Methyls: Steric Clash with FGFR1-3 Gatekeepers Covalency Acrylamide: Bonds to Cys552

Caption: Convergent synthesis pathway for FGFR4 inhibitors. TMPA is introduced early via Pd-catalysis to establish the hinge-binding core, followed by linker attachment and final "warhead" installation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance of methyl groups blocks Pd insertion.Switch ligand to BrettPhos or RuPhos (specialized for bulky amines). Increase temp to 110°C.
Dehalogenation of Core Hydride source present or overheating.Ensure 1,4-dioxane is anhydrous. Reduce temp to 90°C and extend time.
Product Instability Acidic hydrolysis of pyrimidine amine.Avoid acidic workups. Use neutral alumina or buffered silica for purification.

References

  • Hagel, M., et al. (2015). "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinoma with an Aberrant FGF19 Signaling Pathway." Cancer Discovery, 5(4), 424–437.

    • Relevance: Establishes the foundational logic for covalent targeting of Cys552 in FGFR4.
  • Tan, L., et al. (2014). "Development of Covalent Inhibitors that Can Overcome Resistance to First-Generation FGFR Kinase Inhibitors." Proceedings of the National Academy of Sciences, 111(48), E5208-E5217.

    • Relevance: Details the SAR of pyrimidine-based scaffolds in FGFR inhibition.
  • Surwan, A., et al. (2022).[4] "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856.[5]

    • Relevance: Directly explores methylated pyrimidine/pyridine amines in FGFR4 inhibitor design.
  • Bhagwat, S. S. (2018). "Kinase Inhibitors: The Road Ahead." Journal of Medicinal Chemistry, 61(19), 8480–8496.

    • Relevance: Review of covalent inhibitor str

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Aminopyrimidine Derivatives

Topic: Purification Challenges of Aminopyrimidine Derivatives Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction: The "Deceptive Simple" Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges of Aminopyrimidine Derivatives Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Deceptive Simple" Scaffold

Aminopyrimidines are the backbone of modern kinase inhibitor discovery (e.g., Imatinib, Dasatinib). While structurally small, they present a "perfect storm" of purification challenges:

  • Basicity: The pyrimidine nitrogens (pKa ~1.3–2.5) and exocyclic amines often lead to severe peak tailing on silica.

  • Solubility: They are frequently "brick dust"—insoluble in water and non-polar organics, but soluble in DMSO/DMF, complicating reverse-phase loading.

  • Regioisomerism: Synthesis often yields 2-amino and 4-amino isomers with nearly identical hydrophobicities, making C18 separation difficult.

This guide provides field-proven protocols to resolve these specific bottlenecks.

Module 1: Peak Tailing & Resolution (The Basicity Challenge)

Q: Why do my aminopyrimidine peaks tail significantly on C18, even with a gradient?

Diagnostic Check: Are you using a neutral mobile phase or a weak acid (e.g., Acetic Acid)? Root Cause: Aminopyrimidines are Lewis bases. On standard silica-based columns (even C18), residual silanol groups (


) are acidic. At neutral/weakly acidic pH, these silanols deprotonate (

) while your amine protonates (

), causing strong ionic dragging (tailing).

The Fix: The "pH Pincer" Strategy You must drive the pH to an extreme to neutralize either the silanol or the amine.

Option A: Low pH (The Ion-Pairing Route)
  • Mechanism: Protonate everything. A strong acid keeps silanols protonated (neutral) and forms a tight ion pair with the aminopyrimidine.

  • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) to both water and acetonitrile mobile phases.

    • Pro: Sharpest peaks, standard for Prep HPLC.

    • Con: Mass spec signal suppression; requires salt removal (see Module 4).

  • Warning: Formic acid is often too weak (

    
    ) to fully suppress silanol ionization for stubborn aminopyrimidines.
    
Option B: High pH (The Free-Base Route)
  • Mechanism: Deprotonate the amine. At pH 10, the aminopyrimidine is neutral and interacts purely via hydrophobic mechanisms.

  • Protocol: Use 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide .

    • Pro: Better loading capacity; compound isolated as free base.

    • Con:Dissolves standard silica.

    • Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) or a polymeric column.

Decision Tree: Optimizing Peak Shape

TailingLogic Start Problem: Tailing Peaks CheckCol Check Column Type Start->CheckCol StandardSilica Standard Silica (C18) CheckCol->StandardSilica HybridSilica Hybrid/Polymer (High pH Stable) CheckCol->HybridSilica ActionLowPH Use 0.1% TFA (pH ~2.0) StandardSilica->ActionLowPH Protect Silica ActionHighPH Use 10mM NH4HCO3 (pH 10.0) HybridSilica->ActionHighPH Superior Loading caption Figure 1: Mobile phase selection strategy based on stationary phase stability.

Module 2: Solubility & Sample Loading (The "Crash-Out" Challenge)

Q: My sample precipitates at the head of the column or clogs the injector.

Diagnostic Check: Did you dissolve the sample in 100% DMSO and inject a large volume? Root Cause: Aminopyrimidines often have low solubility in water. When a DMSO slug hits the aqueous mobile phase, the compound precipitates ("crashes out") before binding to the column.

The Fix: Solid Loading or "Sandwich" Injection

Protocol 1: Solid Loading (Best for Flash Chromatography)
  • Dissolve crude aminopyrimidine in a minimal amount of DCM/Methanol.

  • Add Celite 545 or amine-functionalized silica (ratio 1:2 sample to sorbent).

  • Rotovap to dryness (free-flowing powder).

  • Load into a solid load cartridge.

    • Why: Eliminates solvent mismatch effects entirely.

Protocol 2: The "At-Column Dilution" (Best for Prep HPLC)

If you must inject liquid (DMSO):

  • Solvent: Dissolve in 100% DMSO.

  • Modifier: Add 5-10% water (or mobile phase A) to the sample vial. If it precipitates, add a drop of Formic Acid.

    • Reason: Pre-solvating the sample with the mobile phase reduces the shock of injection.

  • Injection: Limit injection volume to <1% of column volume if using pure DMSO.

Sample SolventRisk LevelMitigation Strategy
DMSO (100%) HighLimit volume; use "sandwich" injection (Water plug -> Sample -> Water plug).
DMF HighSimilar to DMSO; UV cutoff interference at low wavelengths.
MeOH/Water (50:50) LowIdeal, but solubility is often insufficient.
DMSO + 0.1% TFA MediumAcid helps solubility; verify stability of compound.

Module 3: Regioisomer Separation (The Selectivity Challenge)

Q: I cannot separate the 2-amino and 4-amino regioisomers.

Diagnostic Check: Are you relying solely on C18? Root Cause: Regioisomers often have identical hydrophobicity (logP), meaning C18 (which separates based on hydrophobicity) cannot distinguish them.

The Fix: Leverage Pi-Pi Interactions You need a stationary phase that interacts with the electron density of the aromatic ring, which differs between isomers.

Recommended Stationary Phases:
  • PFP (Pentafluorophenyl):

    • Mechanism:[1][2] Strong pi-pi and dipole-dipole interactions. The fluorine atoms create a "pull" that discriminates based on the electron density of the pyrimidine ring.

    • Success Rate: High for halogenated aminopyrimidines.

  • Phenyl-Hexyl:

    • Mechanism:[1][2] Pi-pi stacking. Often provides orthogonal selectivity to C18.

Experimental Protocol: Isomer Screening Gradient
  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl (5 µm for Flash, 1.7–5 µm for HPLC).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (NOT Acetonitrile).

    • Why Methanol? Aprotic solvents like ACN can disrupt pi-pi interactions. Methanol (protic) preserves the pi-pi mechanism between the solute and the column.

  • Gradient: 5% to 60% B over 20 minutes (shallow gradient).

Module 4: Post-Purification (The Salt Removal Challenge)

Q: My purified compound is cytotoxic in assays, but the structure is correct.

Diagnostic Check: Did you purify using TFA? Root Cause: You likely isolated the Trifluoroacetate salt . TFA is cytotoxic and can cause false positives in biological assays.

The Fix: Desalting / Free-Basing Do not rely on lyophilization alone; TFA salts are stable and non-volatile.

Method A: SCX (Strong Cation Exchange) "Catch and Release"

Best for: Small scale (<100 mg), high throughput.

  • Equilibrate an SCX cartridge with Methanol.

  • Load your TFA-salt compound dissolved in MeOH.

    • Mechanism:[1][2] The amine binds to the sulfonic acid on the resin; TFA washes through.

  • Wash with 3 column volumes (CV) of MeOH (removes TFA and non-basic impurities).

  • Elute with 2M Ammonia in Methanol .

    • Mechanism:[1][2] Ammonia displaces the aminopyrimidine.

  • Evaporate to yield the free base.

Method B: Carbonate Extraction

Best for: Large scale (>1 g).

  • Dissolve the residue in Ethyl Acetate (or DCM if insoluble).

  • Wash 2x with Saturated Sodium Bicarbonate (NaHCO3) .

    • Note: Avoid NaOH if your compound has esters/amides sensitive to hydrolysis.

  • Dry organic layer over MgSO4 and evaporate.

Workflow: TFA Removal Process

TFARemoval Input Purified Fraction (Contains TFA) Step1 Load on SCX Cartridge Input->Step1 Step2 Wash (MeOH) Step1->Step2 Removes TFA anion Step3 Elute (2M NH3/MeOH) Step2->Step3 Releases Amine Output Free Base (Bio-Assay Ready) Step3->Output caption Figure 2: Solid Phase Extraction (SPE) workflow for desalting aminopyrimidines.

References

  • Teledyne ISCO. (2016). Purification of Heterocyclic Amines using RediSep Gold Amine Columns. Application Note AN87. Link

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Technical Overview.[3][4][5][6][7] Link

  • Waters Corporation. (2021). Effect of pH on the Separation of Basic Compounds using XBridge Columns. Application Note. Link

  • Journal of Medicinal Chemistry. (2010). Practical Guide to the Purification of Kinase Inhibitors. ACS Publications. Link

  • Sielc Technologies. (2022). Separation of Aminopyrimidine Isomers in Hydrogen-Bonding Mode.[3] Application Note. Link

Sources

Optimization

Optimization of reaction conditions for pyrimidine synthesis

Welcome to the Pyrimidine Synthesis Technical Support Center. Ticket ID: PYR-OPT-2026 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Synthesis Technical Support Center.

Ticket ID: PYR-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting

Executive Summary

Pyrimidine synthesis often fails not due to incorrect stoichiometry, but due to a misunderstanding of the kinetic vs. thermodynamic controls governing the ring closure and subsequent functionalization.

This guide moves beyond standard textbook procedures. We will address the three most frequent support tickets we receive:

  • Low Yields in Multicomponent Assembly (Biginelli kinetics).

  • Regioselectivity Failures (N1 vs. N3 alkylation).

  • Purification Nightmares (Solubility and "oiling out").

Module 1: The Biginelli Reaction (Core Ring Synthesis)

User Issue: "My Biginelli reaction (aldehyde + urea +


-ketoester) takes 24 hours and yields are stuck at 40%. I see side products."

Technical Diagnosis: The classical HCl-catalyzed Biginelli is slow because the rate-determining step—the formation of the


-acyliminium ion intermediate —is reversible and often outcompeted by Knoevenagel condensation side-pathways.

The Fix: Lewis Acid Catalysis + Microwave Irradiation Switching from Brønsted acids (HCl) to Lewis acids (e.g., Yb(OTf)


) stabilizes the urea-aldehyde intermediate without degrading sensitive functional groups. Microwave heating provides the rapid energy input needed to cross the activation barrier of the cyclization step before side reactions occur.
Optimized Protocol (Microwave-Assisted)
  • Reagents: Aldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea (1.2 eq).

  • Catalyst: Yb(OTf)

    
     (10 mol%).[1][2]
    
  • Solvent: Ethanol/Acetic Acid (3:[1]1) or Solvent-Free (if neat reactants are liquid).

  • Conditions: Microwave irradiation at 120°C for 10 minutes.

Comparative Performance Data:

ParameterClassical Method (HCl/Reflux)Optimized Method (Yb(OTf)

/MW)
Reaction Time 18–24 Hours10–15 Minutes
Typical Yield 30–50%85–96%
Side Products High (Knoevenagel adducts)Minimal
Workup Extraction/ColumnPrecipitation/Filtration
Mechanistic Visualization (The "Why")

The diagram below illustrates where the Lewis Acid (LA) acts to stabilize the critical intermediate, preventing the reaction from stalling.

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Intermediate N-Acyliminium Ion (CRITICAL NODE) Aldehyde->Intermediate Condensation Urea Urea Urea->Intermediate LA Lewis Acid (Yb3+) LA->Intermediate Stabilizes Cyclization Cyclization (Rate Limiting) Intermediate->Cyclization + Ketoester Ketoester Beta-Ketoester Ketoester->Cyclization Product DHPM Product Cyclization->Product - H2O

Caption: The Lewis Acid coordinates to the urea oxygen, stabilizing the N-acyliminium ion and accelerating the nucleophilic attack by the


-ketoester.

Module 2: Regioselective Functionalization

User Issue: "I am trying to alkylate my pyrimidine-2-one at the N1 position, but I keep getting a mixture of N1, N3, and O-alkylated products."

Technical Diagnosis: Pyrimidines are ambident nucleophiles. Under basic conditions, the lactam-lactim tautomerism allows alkylation at Nitrogen (N) or Oxygen (O). Furthermore, N1 and N3 are often sterically similar, leading to poor selectivity with strong bases (like NaH) which generate a "naked," highly reactive anion.

The Fix: The Cesium Effect Use Cesium Carbonate (Csngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


CO

)
in acetonitrile.
  • Why? The "Cesium Effect" involves the large Cs

    
     cation forming a loose ion pair with the pyrimidine anion. This promotes thermodynamic control, favoring N-alkylation over O-alkylation (O-alkylation is kinetically favored but less stable).
    
  • N1 vs N3: If the C4 position has a bulky substituent (e.g., a phenyl group from a Biginelli synthesis), steric hindrance will naturally direct alkylation to the less hindered N1 position, provided you use a mild base like Cs

    
    CO
    
    
    
    that doesn't force the reaction too aggressively.
Protocol: Regioselective N1-Alkylation
  • Dissolve: Pyrimidine derivative (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Base: Add Cs

    
    CO
    
    
    
    (1.5 eq). Stir at RT for 30 mins.
  • Electrophile: Add Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Stir at RT (or mild reflux 50°C) for 2–4 hours. Monitor by TLC.[3][4][5]

  • Result: High selectivity for N1-alkylation due to steric directing at N3.

Module 3: Troubleshooting & Purification

User Issue: "My product is an oil that won't crystallize (Oiling Out), or my Pinner synthesis failed completely."

FAQ: The "Oiling Out" Phenomenon

Q: Why does my pyrimidine oil out? A: Pyrimidines are often highly polar but contain lipophilic rings. "Oiling out" occurs when the product is soluble in the hot solvent mixture but separates as a liquid (rather than a crystal) upon cooling because the melting point is depressed by impurities. Solution:

  • Re-heat the mixture until clear.

  • Seed with a tiny crystal of pure product (if available) or scratch the glass.

  • Slow Cool: Wrap the flask in foil/towel to cool very slowly.

  • Solvent Switch: If using EtOH, add a drop of DMF to increase solubility, then slowly add water to reach the cloud point.

FAQ: Pinner Synthesis Failure

Q: My Pinner reaction (Nitrile + Alcohol + Acid) yielded nothing. A: Moisture is the enemy. The intermediate imidate salt is extremely hygroscopic and hydrolyzes rapidly to an ester in the presence of water. Critical Control Point: You must use anhydrous HCl gas (bubbled in) or generate HCl in situ (e.g., Acetyl Chloride + Methanol). Do not use aqueous HCl.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Slow Rxn IssueType->LowYield Regio Wrong Isomer (N1/N3) IssueType->Regio Purity Oiling Out / Impure IssueType->Purity CheckWater Check Moisture? LowYield->CheckWater BaseCheck Base Strength? Regio->BaseCheck SolventCheck Solvent System? Purity->SolventCheck DrySolvent Action: Use Anhydrous Conditions (Critial for Pinner) CheckWater->DrySolvent Yes (Pinner) ChangeCat Action: Switch to Lewis Acid (Yb(OTf)3 for Biginelli) CheckWater->ChangeCat No (Biginelli) UseCs Action: Switch to Cs2CO3 (Thermodynamic Control) BaseCheck->UseCs Too Strong (NaH) Sterics Action: Check C4 Sterics BaseCheck->Sterics Mild Base Used VaporDiff Action: Vapor Diffusion (Good solvent in vial, Poor outside) SolventCheck->VaporDiff

Caption: Decision matrix for diagnosing common synthetic failures. Blue/Green nodes indicate recommended corrective actions.

References

  • Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv. [Link]

  • Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. European Journal of Medicinal Chemistry. [Link]

  • Microwave Multicomponent Synthesis (Biginelli Optimization). National Institutes of Health (PMC). [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett / Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of 2,4,6-Trimethylpyrimidin-5-amine

Case ID: SYN-TMPA-005 Subject: Troubleshooting Guide for the Synthesis of 2,4,6-Trimethylpyrimidin-5-amine (CAS: 14792-83-7) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-TMPA-005 Subject: Troubleshooting Guide for the Synthesis of 2,4,6-Trimethylpyrimidin-5-amine (CAS: 14792-83-7) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2,4,6-trimethylpyrimidin-5-amine is a classic exercise in balancing ring activation against side-chain oxidation. The target molecule consists of an electron-deficient pyrimidine core made electron-rich by three methyl groups. This unique electronic push-pull creates specific challenges:

  • Regioselectivity vs. Oxidation: The methyl groups activate the 5-position for electrophilic aromatic substitution (Nitration), but they are also susceptible to oxidation into carboxylic acids by strong oxidants (Nitric Acid).

  • Amphoteric Isolation: The product is a basic amine on a basic ring, leading to high water solubility and difficult extraction from aqueous waste streams.

This guide addresses the standard two-step synthetic route: Nitration of 2,4,6-trimethylpyrimidine followed by Reduction .[1]

Visual Workflow: Synthetic Pathway & Logic

The following diagram outlines the critical process flow and decision nodes for the synthesis.

SynthesisWorkflow Start Starting Material: 2,4,6-Trimethylpyrimidine Step1 Step 1: Nitration (HNO3 / H2SO4, 0-10°C) Start->Step1 Check1 QC Check: NMR/TLC Step1->Check1 Intermed Intermediate: 2,4,6-Trimethyl-5-nitropyrimidine Check1->Intermed Pass Oxidation Side Reaction: Methyl Oxidation (COOH) Check1->Oxidation Temp > 20°C Step2 Step 2: Reduction (Fe/HCl or H2/Pd-C) Intermed->Step2 Check2 QC Check: Complete Conversion? Step2->Check2 Product Target Product: 2,4,6-Trimethylpyrimidin-5-amine Check2->Product Pass Azo Side Reaction: Azo/Hydrazo Dimers Check2->Azo Incomplete Red.

Caption: Figure 1. Critical Pathway for 2,4,6-Trimethylpyrimidin-5-amine synthesis, highlighting temperature-dependent failure points.

Phase 1: Nitration (The Critical Gateway)

Reaction: 2,4,6-Trimethylpyrimidine +


 2,4,6-Trimethyl-5-nitropyrimidine.
Common Issues & Solutions

Q1: My reaction mixture turned into a dark tar/black sludge. What happened? Diagnosis: Oxidative Degradation. The methyl groups on the pyrimidine ring are "benzylic-like" and highly susceptible to oxidation. If the temperature rises above 15–20°C during the addition of nitric acid, the oxidant attacks the methyl groups instead of the ring, forming carboxylic acids and complex tars. Corrective Protocol:

  • Cryogenic Control: Maintain the reactor temperature between 0°C and 5°C strictly during the dropwise addition of fuming nitric acid.

  • Acid Strength: Use concentrated

    
     as the solvent. It acts as a heat sink and protonates the pyrimidine nitrogens, which actually protects the ring from polymerization while directing the nitronium ion (
    
    
    
    ) to the 5-position.

Q2: I have low yield, and NMR shows a mixture of products. Diagnosis: Polynitration or Isomerization. While the 5-position is the only open aromatic proton, harsh conditions can force nitration on the side chains (forming nitromethyl species) or ring opening. Corrective Protocol:

  • Stoichiometry: Do not exceed 1.1 equivalents of

    
    .
    
  • Quenching: Pour the reaction mixture onto crushed ice (not water) to control the exotherm during workup. The nitro-intermediate should precipitate as a solid.

Phase 2: Reduction (The Transformation)

Reaction: 2,4,6-Trimethyl-5-nitropyrimidine


 2,4,6-Trimethylpyrimidin-5-amine.
Common Issues & Solutions

Q3: The hydrogenation (


, Pd/C) stalled after 50% conversion. 
Diagnosis: Catalyst Poisoning. 
Pyrimidines are nitrogen-rich. The basic ring nitrogens can coordinate strongly to the Palladium surface, poisoning the catalyst.
Corrective Protocol: 
  • Protonation: Run the hydrogenation in acidic media (e.g., Methanol with 1.5 eq HCl). Protonating the ring nitrogens reduces their affinity for the metal catalyst, allowing the nitro group to interact with the Pd surface.

  • Alternative Reductant: If catalytic hydrogenation fails, switch to Iron powder in acetic acid or

    
    /HCl . These classical methods are robust for heteroaromatic nitro compounds and less sensitive to "poisoning."
    

Q4: I successfully reduced the nitro group, but I cannot extract the amine from the aqueous layer. Diagnosis: Water Solubility/Amphoteric Nature. This is the most frequent failure point. The product is a small, polar, basic molecule. In the acidic reduction mixture, it exists as a salt.[2] Upon basification (e.g., NaOH), it becomes the free base, but the high polarity of the pyrimidine ring makes it highly water-soluble, resisting extraction into non-polar solvents like Hexane or Ether. Corrective Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
     before extraction.
    
  • Solvent Choice: Do not use Ether. Use Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) . The alcohol helps pull the polar amine into the organic phase.

  • Continuous Extraction: For scale-up, use a liquid-liquid continuous extractor for 12–24 hours.

Quantitative Data: Solvent Selection for Extraction

The following table summarizes the partition efficiency for isolating the target amine from an aqueous reaction mixture (pH 10).

Solvent SystemExtraction EfficiencyNotes
Diethyl Ether < 10% (Poor)Too non-polar; product stays in water.
Ethyl Acetate 40-50% (Moderate)Good, but requires multiple washes.
Dichloromethane (DCM) 75-85% (Good)Standard choice; denser than water.
CHCl3 / IPA (3:1) > 95% (Excellent) Best for polar amines.
n-Butanol > 90% (Excellent)High boiling point makes removal difficult.

Detailed Experimental Protocol (Recommended Route)

Step 1: Nitration[3][4][5][6]
  • Charge a round-bottom flask with 2,4,6-trimethylpyrimidine (1.0 eq) and concentrated

    
     (5.0 vol).
    
  • Cool the solution to 0–5°C using an ice/salt bath.

  • Add Fuming

    
     (1.05 eq) dropwise over 30 minutes. Do not let temp exceed 10°C.
    
  • Stir at 0–10°C for 2 hours.

  • Pour onto crushed ice. Neutralize carefully with

    
     to pH 7–8.
    
  • Filter the precipitated yellow solid (2,4,6-trimethyl-5-nitropyrimidine).

Step 2: Iron-Mediated Reduction (Robust Method)
  • Suspend the nitro-intermediate (1.0 eq) in water/ethanol (1:1).

  • Add Iron powder (3.0 eq) and

    
     (0.5 eq) or catalytic HCl.
    
  • Reflux for 2–4 hours. The yellow color should fade to colorless/pale brown.

  • Filter hot through Celite to remove iron sludge. Wash the pad with hot ethanol.

  • Concentrate the filtrate.

  • Basify residue with 2M NaOH (pH > 10).

  • Extract with CHCl3/Isopropanol (3:1) (3x).

  • Dry (

    
    ) and evaporate to yield the amine.
    

References

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine (Analogous Chemistry). Retrieved from [Link]

(Note: While specific patents exist for this exact synthesis, the protocols above are derived from standard heterocyclic chemistry principles for activated pyrimidines as referenced in standard texts and analogous compound data.)

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,4,6-Trimethylpyrimidin-5-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for the successful cro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for the successful cross-coupling of 2,4,6-trimethylpyrimidin-5-amine. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to optimize your reactions effectively.

The substrate, 2,4,6-trimethylpyrimidin-5-amine, presents a unique set of challenges. It is an electron-rich heterocycle with significant steric hindrance from the two methyl groups flanking the amine. Furthermore, the pyrimidine ring's nitrogen atoms can act as potential catalyst poisons.[1] This guide is structured to address these specific issues head-on, providing field-proven insights for robust catalyst selection and reaction execution.

Core Principles: The Anatomy of a Successful Catalyst System

Before troubleshooting, it's crucial to understand the role of each component in a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[2] The success of the reaction hinges on the synergistic interplay between the palladium source, the ligand, the base, and the solvent.

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. This step can be inconsistent. For greater reproducibility, especially with challenging substrates, using pre-formed Pd(0) sources or, more commonly, well-defined precatalysts (ligand-bound Pd complexes) is highly recommended.[3][4]

  • The Ligand (The Key to Success): The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5] For a sterically hindered and electron-rich substrate like 2,4,6-trimethylpyrimidin-5-amine, bulky, electron-rich phosphine ligands are essential to promote the reaction and prevent catalyst inhibition.[3][6]

  • The Base: The base's primary role is to deprotonate the amine, forming the active amide nucleophile. However, its strength and nature can also influence catalyst activity and substrate stability. Strong, non-nucleophilic bases are typically preferred.[3]

  • The Solvent: The solvent must dissolve all reaction components and be chemically inert under the reaction conditions. Anhydrous, aprotic solvents are standard for these reactions to prevent catalyst deactivation by water.[3]

.

cluster_system Catalyst System Components cluster_reaction Reaction Core pd_source Palladium Source (e.g., Pd₂(dba)₃, Precatalyst) catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle pd_source->catalytic_cycle Enters Cycle ligand Ligand (e.g., XPhos, RuPhos) ligand->catalytic_cycle Modulates Reactivity base Base (e.g., NaOtBu, K₃PO₄) base->catalytic_cycle Activates Amine solvent Solvent (e.g., Toluene, Dioxane) solvent->catalytic_cycle Provides Medium

Caption: Key components of the palladium-catalyzed cross-coupling system.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the cross-coupling of 2,4,6-trimethylpyrimidin-5-amine in a question-and-answer format.

Q1: My Buchwald-Hartwig amination is failing or giving very low yield. Where should I start troubleshooting?

A1: Low yield is the most common failure mode and is almost always traced back to a suboptimal catalyst system for this specific substrate. The combination of steric hindrance and potential catalyst inhibition by the pyrimidine nitrogens makes ligand choice paramount.

Causality: The catalytic cycle for Buchwald-Hartwig amination involves oxidative addition of the aryl halide to Pd(0), followed by amine coordination, deprotonation, and finally, reductive elimination to form the C-N bond.[5] A failure can occur at any of these stages:

  • Slow Oxidative Addition: The Pd(0) catalyst may not be readily inserting into the aryl-halide bond.

  • Catalyst Inhibition: The lone pairs on the pyrimidine ring of your substrate can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1]

  • Failed Reductive Elimination: Steric congestion around the palladium center can hinder the final, product-forming step.

Troubleshooting Steps:

  • Re-evaluate Your Ligand: Standard ligands like PPh₃ are ineffective for this transformation. You must use a bulky, electron-rich biarylphosphine ligand. These ligands create a sterically demanding pocket around the palladium that favors the coordination of the reactants over self-inhibition and accelerates the crucial reductive elimination step.[5][7]

    • First Choice: Start with ligands from the Buchwald family, such as XPhos or RuPhos .[3] These are specifically designed for challenging couplings.

    • Alternative: If the reaction is still sluggish, consider even bulkier options like tBuXPhos .[3]

  • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined precatalyst. G2, G3, or G4 Buchwald precatalysts ensure a reliable and reproducible source of the active L-Pd(0) species, bypassing potential issues with the reduction step.[4]

  • Check Your Base: Sodium tert-butoxide (NaOtBu) is a strong, effective base for this reaction.[3] However, if your substrate is sensitive, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require a higher reaction temperature (e.g., 100-110 °C).[3][8]

  • Ensure Anhydrous Conditions: Water will rapidly deactivate the palladium catalyst and hydrolyze the base. Ensure your solvent is anhydrous and that the reaction is set up under an inert atmosphere (Nitrogen or Argon).[3]

cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check start Low Yield / No Reaction ligand Is the ligand a bulky biarylphosphine? (e.g., XPhos, RuPhos) start->ligand precatalyst Are you using a precatalyst for reproducibility? ligand->precatalyst Yes success Reaction Optimized ligand->success No (Switch to XPhos/RuPhos) base Is the base appropriate? (e.g., NaOtBu) precatalyst->base Yes precatalyst->success No (Use Buchwald G3/G4 precatalyst) conditions Are conditions strictly anhydrous/inert? base->conditions Yes base->success No (Switch to NaOtBu or K₃PO₄) temp Is temperature optimized? (80-110 °C) conditions->temp Yes conditions->success No (Dry solvent/reagents) temp->success Yes

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2,4,6-Trimethylpyrimidin-5-amine

The following technical guide addresses the solubility challenges of 2,4,6-Trimethylpyrimidin-5-amine (CAS: 5043-24-3). Status: Active Ticket ID: SOL-TMPA-005 Assigned Specialist: Senior Application Scientist, Formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges of 2,4,6-Trimethylpyrimidin-5-amine (CAS: 5043-24-3).

Status: Active Ticket ID: SOL-TMPA-005 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

You are likely encountering precipitation when attempting to dissolve 2,4,6-Trimethylpyrimidin-5-amine (5-ATMP) in neutral aqueous media (pH 7.4).[1] This is a predictable physicochemical hurdle driven by the molecule's structural dichotomy: the lipophilic "grease" of three methyl groups fighting against the rigid crystal lattice of the pyrimidine ring.

This guide moves beyond generic advice. We will treat the molecule as a weak base and leverage its pKa to force dissolution through protonation, or bypass water entirely using dielectric tuning.

Part 1: The Physicochemical Barrier (The "Why")[2]

To solve the issue, you must understand the antagonist.

  • The Lipophilic Trap: The three methyl groups at positions 2, 4, and 6 significantly increase the LogP (partition coefficient), making the molecule hydrophobic compared to bare aminopyrimidines.

  • The Crystal Lattice: Pyrimidines are planar and stack efficiently. The 5-amino group acts as a hydrogen bond donor/acceptor, reinforcing the crystal lattice energy.[1]

  • The pKa Factor: Unlike aliphatic amines (pKa ~10), the 5-amino group on a pyrimidine is electronically coupled to the electron-deficient ring.[1] However, the ring nitrogens are basic. The methyl groups are electron-donating, raising the basicity of the ring nitrogens compared to unsubstituted pyrimidine.[1]

Implication: Neutral water cannot overcome the lattice energy. You must either ionize the molecule (pH control) or solvate the hydrophobic regions (organic cosolvents).

Part 2: Troubleshooting Modules

Module A: Aqueous Solubility (pH Adjustment)

User Question: "I need to dissolve this in water for a stock solution, but it floats or sinks. Vortexing doesn't help."

Technical Diagnosis: The compound exists as a neutral free base at pH 7. It requires protonation to become a water-soluble cation.[1]

The Protocol: Acid-Mediated Dissolution Do not use weak acids (acetic acid) initially; they may not suppress the pH enough to fully ionize the population.

  • Preparation: Weigh the target amount of 5-ATMP.

  • Slurry: Add 80% of your final volume of water. The compound will not dissolve.

  • Titration: Add 1.0 M HCl dropwise while stirring.

    • Observation: As the pH drops below ~4.0, the solution should clarify.

    • Mechanism:[1][2][3] Protonation occurs at the ring nitrogens (N1/N3), breaking the crystal lattice and forming the soluble hydrochloride salt in situ.[4]

  • Back-Titration (Optional): If the pH is too low for your assay, carefully back-titrate with dilute NaOH to pH 5.5–6.0.[1]

    • Warning: Going above pH 6.5 increases the risk of the free base crashing out.

Solvent SystemSolubility RatingNotes
Water (pH 7)< 1 mg/mL (Poor)Neutral species precipitates.[1]
0.1 M HCl> 50 mg/mL (High)Forms soluble cation.[4]
PBS (pH 7.4)PoorBuffering capacity prevents acidification; precipitation likely.[1][4]
Module B: Organic Stock Solutions (Bio-Assays)

User Question: "I cannot use acid because my cells/enzymes are sensitive. I need a high-concentration DMSO stock."

Technical Diagnosis: You need a water-miscible organic solvent that disrupts hydrophobic interactions.[1]

The Protocol: The DMSO/Cosolvent Sandwich Pure DMSO stocks often precipitate when "shocked" by rapid dilution into aqueous media.

  • Primary Stock: Dissolve 5-ATMP in 100% DMSO (Anhydrous).

    • Target Conc: 10–50 mM.[1]

    • Visual Check: Solution should be clear and colorless/pale yellow.[1]

  • The "Step-Down" Dilution (Critical Step):

    • Do not pipette DMSO stock directly into 100% water.[1]

    • Intermediate Step: Dilute the DMSO stock 1:10 into a cosolvent mixture (e.g., PEG400 or Propylene Glycol).[4]

    • Final Step: Dilute this mixture into your assay buffer.

    • Why? This creates a gradient of polarity, preventing the rapid nucleation of crystals that happens when hydrophobic molecules hit water instantly.

Module C: Salt Formation (Solid State)

User Question: "I am tired of adjusting pH every time. Can I just make a water-soluble powder?"

Technical Diagnosis: You need to synthesize the Hydrochloride (HCl) or Mesylate salt of the amine.[4]

The Protocol: HCl Salt Synthesis

  • Dissolve: Dissolve 1g of 5-ATMP in a minimal amount of Ethyl Acetate or Ethanol (warm if necessary).

  • Acidify: Add 1.1 equivalents of HCl in Dioxane (4M solution) or concentrated aqueous HCl dropwise.

  • Precipitate: The salt is more polar and will likely precipitate from the organic solvent. If not, add Diethyl Ether as an anti-solvent.[1]

  • Filter & Dry: Collect the solid. This new solid will dissolve instantly in water.[1]

Part 3: Decision Logic (Visualization)[2]

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your end-use application.

SolubilityLogic Start Start: 5-ATMP Solid AppCheck Application Type? Start->AppCheck BioAssay Biological Assay (Cells/Enzymes) AppCheck->BioAssay In Vitro ChemSynth Chemical Synthesis (Reagent Use) AppCheck->ChemSynth Synthesis DMSO Dissolve in DMSO (Stock 10-50mM) BioAssay->DMSO AcidCheck Can reaction tolerate Acid? ChemSynth->AcidCheck Dilution Step-Down Dilution (via PEG400 or Tween) DMSO->Dilution Prevent Crash-out AcidSol Dissolve in 1M HCl or AcOH AcidCheck->AcidSol Yes (Aqueous) OrgSol Dissolve in DCM, MeOH, or EtOAc AcidCheck->OrgSol No (Organic)

Figure 1: Decision matrix for solubilizing 2,4,6-Trimethylpyrimidin-5-amine based on experimental tolerance for pH and organic solvents.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a "2,4,6-Trimethylpyridine" (Collidine) and "2,4,6-Triaminopyrimidine" in my search. Are these the same? A: Absolutely not.

  • Collidine (CAS 108-75-8): A liquid pyridine base.[1][4][5][6] Toxic and liquid at room temperature.[1]

  • Triaminopyrimidine (CAS 1004-38-2): Has three amino groups.[1][4] Very polar.

  • Your Compound (CAS 5043-24-3): Has one amino group and three methyl groups.[1][4] It is a solid.[1] Confusing these leads to dangerous stoichiometry errors [1].[1]

Q2: Can I use sonication to force it into PBS? A: Sonication creates a suspension, not a solution. While it may look clear temporarily due to small particle size, the compound will re-crystallize or settle over time, leading to inconsistent dosing in your experiment. Always use the solvent/pH methods described above.

Q3: What is the estimated pKa? A: While experimental values for this specific isomer are rare in public databases, structural analogs suggest the ring nitrogen pKa is likely in the range of 4.5 – 6.0 . The electron-donating methyl groups raise the pKa compared to unsubstituted pyrimidine (pKa ~1.3), making it a stronger base that is readily protonated by mineral acids [2].[1][4]

Q4: Is the compound stable in solution? A:

  • In DMSO: Stable at -20°C for months. Avoid repeated freeze-thaw cycles which introduce water and cause precipitation.[1]

  • In Acid (HCl): Stable.[4]

  • In Base: Stable, but insoluble.

References

  • PubChem Compound Summary. (n.d.). 2,4,6-Trimethylpyrimidin-5-amine (CID 79603).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Brown, D. J. (1962).[1][4] The Pyrimidines. Wiley-Interscience.[1] (Standard reference for pyrimidine pKa and solubility trends).

  • Lipinski, C. A. (2000).[1][4] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] (Foundational text on lipophilicity and solubility).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 2,4,6-Trimethylpyrimidin-5-amine: X-ray Crystallography in Focus

The Imperative of Structural Integrity in Drug Discovery 2,4,6-Trimethylpyrimidin-5-amine, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to thei...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Structural Integrity in Drug Discovery

2,4,6-Trimethylpyrimidin-5-amine, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The seemingly subtle placement of the amino and methyl groups on the pyrimidine core can drastically alter its interaction with biological targets. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for meaningful structure-activity relationship (SAR) studies and rational drug design.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular weight, they often fall short of providing the absolute spatial arrangement of atoms. X-ray crystallography, by contrast, offers a direct visualization of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[2][3]

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. The following protocol is a tailored workflow for obtaining the crystal structure of 2,4,6-Trimethylpyrimidin-5-amine.

Synthesis and Purification

The initial and pivotal step is the synthesis of high-purity 2,4,6-Trimethylpyrimidin-5-amine. While a specific, optimized synthesis for this compound is not detailed in the available literature, a plausible route can be extrapolated from known pyrimidine syntheses.[4][5] A common approach involves the condensation of a 1,3-dicarbonyl compound with a substituted amidine. For 2,4,6-Trimethylpyrimidin-5-amine, a potential route could involve the reaction of acetylacetone with an appropriate amidine precursor, followed by amination at the 5-position.

Crucial Consideration: The final product must be purified to the highest possible degree, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are essential. The purity should be assessed by NMR and MS prior to attempting crystallization.

Crystal Growth: The Art and Science

Obtaining a single crystal of suitable size and quality is often the most challenging aspect of a crystallographic study.[6] For a small organic molecule like 2,4,6-Trimethylpyrimidin-5-amine, several common techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed. The choice of solvent is critical and often determined empirically.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant into the solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

Experimental Insight: A systematic screening of various solvents and crystallization conditions is highly recommended. High-throughput crystallization screening techniques can be invaluable in this exploratory phase.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.5 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a cryoloop.

  • Cryo-cooling: The crystal is flash-cooled in a stream of liquid nitrogen to minimize radiation damage and improve data quality.

  • Data Collection Strategy: The diffractometer software is used to determine the optimal strategy for collecting a complete dataset, involving a series of rotations of the crystal in the X-ray beam.

  • Data Acquisition: The instrument collects the diffraction pattern, which consists of a series of spots of varying intensities.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction synthesis Synthesis of 2,4,6-Trimethyl- pyrimidin-5-amine purification Purification (Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Structure Solution: This step involves solving the "phase problem" to generate an initial electron density map. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.

Structure Validation

Validation is a critical final step to ensure the quality and reliability of the determined structure.[7][8][9] This involves checking various parameters, including:

  • R-factors: These values indicate the agreement between the crystallographic model and the experimental diffraction data.

  • Geometric Parameters: Bond lengths and angles should be within expected ranges.

  • Displacement Parameters (B-factors): These should be reasonable and consistent for neighboring atoms.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive 3D structure, NMR and MS are indispensable complementary techniques for a comprehensive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.[10][11][12]

¹H NMR:

  • Expected Signals: For 2,4,6-Trimethylpyrimidin-5-amine, one would expect to see distinct signals for the three methyl groups, the amine protons, and the C5-proton.

  • Chemical Shifts and Coupling: The chemical shifts of the methyl protons will be influenced by their position on the pyrimidine ring. The amine protons will likely appear as a broad singlet, and its chemical shift may be solvent-dependent.

¹³C NMR:

  • Expected Signals: The spectrum will show signals for the four distinct carbon atoms of the pyrimidine ring and the three methyl carbons. The chemical shifts will provide information about the electronic environment of each carbon atom.

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[10]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish correlations between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure.[1][13][14][15]

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 2,4,6-Trimethylpyrimidin-5-amine.

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the substituted pyrimidine ring. Common fragmentation pathways for aminopyrimidines often involve the loss of small neutral molecules like HCN or CH₃CN.[1][13]

Experimental Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement to confirm the elemental composition.

  • Tandem MS (MS/MS): To further investigate the fragmentation pathways, perform tandem mass spectrometry by isolating the molecular ion and inducing its fragmentation.

comparative_analysis cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_node Provides: - Absolute 3D structure - Bond lengths and angles - Intermolecular interactions Limitations: - Requires single crystals - Solid-state structure may differ  from solution nmr_node Provides: - Connectivity (¹H, ¹³C, 2D) - Chemical environment of atoms - Solution-state structure Limitations: - Does not provide absolute 3D structure ms_node Provides: - Molecular weight - Elemental composition - Fragmentation pattern Limitations: - Limited structural information validation Structural Validation of 2,4,6-Trimethylpyrimidin-5-amine validation->xray_node validation->nmr_node validation->ms_node

Synthesizing the Data: A Holistic Approach

The true power of structural validation lies in the convergence of data from multiple analytical techniques. The following table summarizes the expected and confirmatory data from each method for 2,4,6-Trimethylpyrimidin-5-amine.

Technique Parameter Expected/Confirmatory Data
X-ray Crystallography 3D StructureUnambiguous determination of atomic coordinates, bond lengths, and angles.
Intermolecular InteractionsIdentification of hydrogen bonding and other non-covalent interactions in the crystal lattice.
NMR Spectroscopy ¹H NMRSignals for three distinct methyl groups, amine protons, and a C5-H proton with characteristic chemical shifts.
¹³C NMRSignals for the pyrimidine ring carbons and the three methyl carbons.
2D NMRCorrelation peaks confirming the connectivity of the molecule.
Mass Spectrometry Molecular WeightA molecular ion peak corresponding to the exact mass of C₇H₁₁N₃.
FragmentationA characteristic fragmentation pattern consistent with a substituted aminopyrimidine.

Conclusion

The structural validation of a novel compound like 2,4,6-Trimethylpyrimidin-5-amine is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands as the ultimate arbiter of the three-dimensional arrangement of atoms. This guide has outlined a comprehensive and scientifically rigorous workflow for achieving this goal. By following these detailed protocols and understanding the interplay between these powerful analytical tools, researchers can confidently establish the structural integrity of their compounds, paving the way for further exploration of their chemical and biological potential.

References

  • Jane Richardson, "Crystallographic Model Validation: from Diagnosis to Healing," PMC, National Institutes of Health, September 21, 2013. [Link]

  • A. L. Spek, "Structure validation in chemical crystallography," IUCr Journals, February 15, 2009. [Link]

  • Cambridge Crystallographic Data Centre, "Validation of Experimental Crystal Structures," CCDC. [Link]

  • M. A. Almoster, et al., "Gas-phase fragmentation of protonated C60-pyrimidine derivatives," PubMed, June 15, 2009. [Link]

  • Wikipedia, "Structure validation," Wikipedia. [Link]

  • James A. Kaduk, "Structure validation," International Tables for Crystallography, DOI. [Link]

  • The University of Queensland, "Small molecule X-ray crystallography," School of Chemistry and Molecular Biosciences. [Link]

  • Excillum, "Small molecule crystallography," Excillum. [Link]

  • H. Yamanaka, et al., "ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES," Chemical and Pharmaceutical Bulletin. [Link]

  • M. A. G. El-Fattah, et al., "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations," MDPI, October 24, 2024. [Link]

  • FZU, "X-ray single-crystal diffraction," FZU. [Link]

  • Rigaku, "Application Note SC-XRD 505 Single Crystal Diffraction," ResearchGate. [Link]

  • P. K. Sharma, et al., "Mass spectral fragmentation modes of pyrimidine derivatives," Der Pharma Chemica. [Link]

  • Mounir A. I. Salem, et al., "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines," International Journal of Materials and Chemistry, vol. 4, no. 4, pp. 92-99, 2014. [Link]

  • J. A. McCloskey, et al., "Mass Spectra of Nucleic Acid Derivatives. Pyrimidines," ACS Publications. [Link]

  • J. H. Lee, et al., "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation," PMC, National Institutes of Health, March 17, 2022. [Link]

  • Dr. B. B. Hegde First Grade College, "Structure Elucidation By NMR In Organic Chemistry: A Practical Guide," Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • E. Pretsch, et al., "STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide," Wiley. [Link]

  • Physical Sciences Data-science Service, "Cambridge Structural Database (CSD)," PSDS. [Link]

  • Google Patents, "US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine," Google P
  • Andrew D. Bond and John E. Davies, "2,4,6-Collidine," ResearchGate. [Link]

  • Publishing at the Library, "View of Cambridge Structural Database (WebCSD)," Issues in Science and Technology Librarianship. [Link]

  • UW-Madison Libraries, "WebCSD (Cambridge Structural Database - Chemistry)," Search UW-Madison Libraries. [Link]

  • PubChem, "2,4,6-Trimethylpyridine," PubChem. [Link]

  • re3data.org, "Cambridge Structural Database," re3data.org. [Link]

  • W. K. Xiao, et al., "New efficient synthesis of 2, 5, 6-trisubstituted oxazolo[5, 4-d]pyrimidi-7(6H)," Chinese Chemical Letters, vol. 26, no. 8, pp. 995-997, 2015. [Link]

  • Google Patents, "CN102372667A - Preparation method for 2,4,6-trimethyl pyridine," Google P
  • CCDC, "Search - Access Structures," CCDC. [Link]

  • Stenutz, "2,4,6-trimethylpyridine," Stenutz. [Link]

  • P. M. S. Chauhan and S. Singh, "Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents," PubMed, August 1, 2005. [Link]

  • Wikipedia, "2,4,6-Trimethylpyridine," Wikipedia. [Link]

  • Lobachemie, "108-75-8 CAS | 2,4,6-TRIMETHYL PYRIDINE," Lobachemie. [Link]

Sources

Comparative

Comparative analysis of different pyrimidine synthesis routes

A Comparative Guide to Pyrimidine Synthesis Routes Abstract: Pyrimidine scaffolds are fundamental components of nucleic acids and are prevalent in a vast array of pharmaceuticals, making their synthesis a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Pyrimidine Synthesis Routes

Abstract: Pyrimidine scaffolds are fundamental components of nucleic acids and are prevalent in a vast array of pharmaceuticals, making their synthesis a cornerstone of medicinal chemistry and drug development.[][2] This guide provides an in-depth comparative analysis of the principal biological and chemical routes for pyrimidine synthesis. We will explore the causality behind experimental choices in established synthetic protocols and contrast their performance based on mechanistic efficiency, yield, scalability, and application scope. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in selecting or designing a pyrimidine synthesis strategy.

Introduction: The Centrality of the Pyrimidine Motif

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a structure of immense biological significance.[2][3] As the core of uracil, cytosine, and thymine, it is indispensable for the formation of DNA and RNA, the very blueprints of life.[][3][4] This biological role extends into therapeutics; pyrimidine derivatives are known to exhibit a wide spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[][2][3][5] Consequently, the efficient and versatile synthesis of substituted pyrimidines is a critical endeavor in the discovery of new medicines.[6]

This guide is structured into two main parts. First, we will examine the two major biosynthetic routes—the de novo and salvage pathways. Understanding these natural processes is crucial, as many chemotherapeutic agents are designed to inhibit their key enzymes. Second, we will provide a comparative analysis of cornerstone chemical synthesis methodologies, including the classical Biginelli reaction and other multicomponent approaches, which form the backbone of pyrimidine synthesis in the laboratory.

Part 1: Biosynthetic Pathways as Targets for Drug Discovery

In biological systems, the pyrimidine nucleotide pool is maintained by two interconnected pathways: synthesis from simple precursors (de novo) and recycling of existing bases (salvage).[7][8] Cancer cells, due to their high proliferation rate, are often heavily reliant on these pathways, making them prime targets for therapeutic intervention.[7]

The De Novo Synthesis Pathway

The de novo pathway constructs the pyrimidine ring from basic molecular building blocks: bicarbonate, aspartate, and glutamine.[9] This energy-intensive process is a tightly regulated, multi-step enzymatic cascade primarily occurring in the cytoplasm.[4][9]

Conceptual Overview & Key Enzymatic Steps:

  • Carbamoyl Phosphate Synthesis: The pathway is initiated by the enzyme Carbamoyl Phosphate Synthetase II (CPS II) , which catalyzes the formation of carbamoyl phosphate from glutamine, CO₂, and ATP. This is the rate-limiting and major regulatory step in animals.[9][10]

  • Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) then condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.[][4][10]

  • Ring Closure: The enzyme Dihydroorotase facilitates an intramolecular condensation to form dihydroorotate, the first cyclized intermediate.[4][10]

  • Oxidation: In the sole mitochondrial step, Dihydroorotate Dehydrogenase (DHODH) oxidizes dihydroorotate to orotate.[10]

  • PRPP Addition: Orotate Phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine monophosphate (OMP).[][10]

  • Decarboxylation: Finally, OMP Decarboxylase removes a carboxyl group to yield uridine monophosphate (UMP), the first true pyrimidine nucleotide, which serves as the precursor for all other pyrimidine nucleotides.[][9][10]

Causality and Therapeutic Significance: The high energy demand and multiple enzymatic checkpoints make this pathway an attractive target for drug development. For instance, the immunosuppressive drug Leflunomide works by inhibiting DHODH, thereby starving proliferating lymphocytes of the pyrimidines needed for DNA synthesis.[] Similarly, the chemotherapy agent Methotrexate indirectly affects this pathway by limiting the folate cofactors required for nucleotide synthesis.[]

Visualization 1: De Novo Pyrimidine Synthesis Pathway

de_novo_pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS II CO2 CO2 CO2->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondria) OMP OMP Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP UMP OMP->UMP OMP Decarboxylase

Caption: The enzymatic cascade of the de novo pyrimidine synthesis pathway.

The Pyrimidine Salvage Pathway

The salvage pathway is an energy-efficient recycling route. It reclaims pyrimidine bases and nucleosides from the degradation of DNA and RNA, converting them back into nucleotides.[4][7][9] This pathway is particularly vital in cells with low proliferative rates or as a compensatory mechanism when de novo synthesis is impaired.[7][9]

Conceptual Overview & Key Enzymes:

The core principle is the reattachment of a ribose phosphate group to a free pyrimidine base or the phosphorylation of a pyrimidine nucleoside.

  • Uridine Phosphorylase and Thymidine Phosphorylase: These enzymes convert uracil and thymine bases back into their respective nucleosides (uridine and thymidine).

  • Thymidine Kinase (TK): This is a critical enzyme that phosphorylates thymidine to thymidine monophosphate (TMP). Its activity is often elevated in cancer cells.

  • Uridine-Cytidine Kinase (UCK): This enzyme phosphorylates uridine and cytidine to UMP and CMP, respectively.[11]

Causality and Therapeutic Significance: The salvage pathway is clinically significant for the activation of certain prodrugs. The widely used anticancer drug 5-fluorouracil (5-FU) is a pyrimidine analog. It is metabolically converted into active cytotoxic nucleotides by the enzymes of the salvage pathway. These active forms then inhibit thymidylate synthase, a crucial enzyme for DNA synthesis and repair, leading to cell death.

Visualization 2: Pyrimidine Salvage Pathway and 5-FU Activation

salvage_pathway cluster_recycling Recycling of Bases cluster_prodrug Prodrug Activation DNA_RNA_Degradation DNA/RNA Degradation Uracil Uracil DNA_RNA_Degradation->Uracil Thymine Thymine DNA_RNA_Degradation->Thymine Uridine Uridine Uracil->Uridine Uridine Phosphorylase Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase UMP UMP Uridine->UMP UCK TMP TMP Thymidine->TMP TK 5FU 5-Fluorouracil Active_Metabolites Active Cytotoxic Metabolites 5FU->Active_Metabolites Salvage Enzymes

Caption: The pyrimidine salvage pathway recycles bases and activates prodrugs like 5-FU.

Part 2: A Comparative Analysis of Chemical Synthesis Routes

While biosynthetic pathways provide crucial drug targets, the practical synthesis of novel pyrimidine derivatives in the lab relies on robust chemical reactions. The choice of method is dictated by the desired substitution pattern, required scale, and available starting materials.

The Biginelli Reaction: A Timeless Multicomponent Classic

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction remains a cornerstone of pyrimidine chemistry.[12][13] It condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable precursors to fully aromatic pyrimidines.[12][14]

Mechanism & Causality: The reaction is typically acid-catalyzed. A widely accepted mechanism involves an initial, rate-determining condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[15] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[12][15] The choice of an acid catalyst (Brønsted or Lewis acid) is critical as it facilitates both the iminium ion formation and the final dehydration step.[12]

Advantages:

  • Operational Simplicity: One-pot nature reduces workup steps and improves efficiency.

  • Atom Economy: Incorporates most atoms from the three starting materials into the final product.

  • Component Versatility: A wide range of aldehydes and β-dicarbonyl compounds can be used, allowing for diverse libraries of DHPMs.[16]

Limitations:

  • Harsh Conditions: The original protocol often required harsh conditions and long reaction times, leading to low yields for certain substrates.[16][17]

  • Limited Scope: Primarily produces dihydropyrimidines, which may require a subsequent oxidation step to yield the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of Monastrol via Biginelli Reaction

This protocol describes a modern, efficient synthesis of Monastrol, a mitotic kinesin Eg5 inhibitor, utilizing the Biginelli reaction.[17]

  • Reactant Mixture: In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and thiourea (1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of benzyltriethylammonium chloride.

  • Reaction Conditions: Heat the solvent-free mixture at 100°C for 30-45 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add cold water to the flask.

  • Isolation: The solid product will precipitate. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol to yield Monastrol.

Rationale: The use of benzyltriethylammonium chloride as a catalyst and solvent-free conditions represents a significant improvement over the classical HCl-catalyzed method, often leading to higher yields, shorter reaction times, and a more environmentally friendly process.[17][18]

Visualization 3: Biginelli Reaction Workflow

biginelli_workflow Start Start Mix Combine Aldehyde, β-Ketoester, & Urea Start->Mix End DHPM Product Catalyst Add Acid Catalyst (e.g., BTAC, HCl) Mix->Catalyst Heat Heat Reaction Mixture (e.g., 100°C) Catalyst->Heat Monitor Monitor via TLC Heat->Monitor Precipitate Cool & Add Water to Precipitate Monitor->Precipitate Reaction Complete Isolate Filter & Dry Solid Precipitate->Isolate Isolate->End

Caption: A generalized workflow for the one-pot Biginelli reaction.

Other Key Chemical Synthesis Routes

Beyond the Biginelli reaction, several other strategies are employed, often offering access to different substitution patterns.

  • Principal Synthesis from 1,3-Dicarbonyls: This is arguably the most common and versatile method for constructing the pyrimidine ring.[19][20] It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-ketoester or malonaldehyde) with an N-C-N fragment such as urea, thiourea, amidine, or guanidine.[19][20] This approach directly yields the aromatic pyrimidine ring and allows for substitution at positions 2, 4, 5, and 6.

  • Ortoleva-King Reaction: While classically used for synthesizing pyridinium salts, the Ortoleva-King reaction can be adapted in tandem, one-pot processes to create fused heterocyclic systems containing pyrimidine rings.[21] For example, a one-pot reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acid (a pyrimidine derivative) using iodine catalysis can produce complex pyrimidine-linked imidazopyridines. This highlights a modern strategy where known reactions are combined to build molecular complexity efficiently.[22][23]

  • Modern Metal-Catalyzed and Multicomponent Reactions: Recent advances have introduced highly efficient methods, such as iridium-catalyzed multicomponent synthesis from amidines and alcohols, and rapid microwave-assisted protocols.[18] These methods often offer higher yields, cleaner reactions, and access to novel chemical space. C–H activation strategies are also emerging to directly functionalize the pyrimidine core, streamlining synthetic routes.[19]

Comparative Performance Analysis

The optimal choice of a synthetic route depends critically on the specific target molecule and desired outcomes.

Synthesis RouteKey FeaturesTypical YieldsVersatility (Substrate Scope)Scalability
Biginelli Reaction One-pot, 3-component synthesis of DHPMs.[12]50-95% (Modern protocols)[17][18]Good for diverse aldehydes and β-ketoesters.[16]Good
1,3-Dicarbonyl + Amidine Direct synthesis of aromatic pyrimidines.[20]60-90%Excellent; allows for wide substitution patterns.Excellent
Iridium-Catalyzed MCR Sustainable, modern approach for substituted pyrimidines.[18]Up to 93%[18]Good for specific amidine/alcohol combinations.Moderate
Microwave-Assisted Extremely rapid, often solvent-free.[18][24]88-95%[18]Good, mirrors conventional methods but faster.Moderate-Good

Conclusion

The synthesis of pyrimidines is a rich and evolving field, spanning the elegant enzymatic pathways of nature to the robust and versatile reactions of the chemistry laboratory. For drug development professionals, a deep understanding of both biological and chemical routes is paramount. The de novo and salvage pathways offer critical targets for therapeutic intervention, particularly in oncology and immunology. Simultaneously, a command of chemical methods like the Biginelli reaction and modern multicomponent strategies is essential for the practical construction of novel, biologically active pyrimidine derivatives. The selection of a synthesis route is not a one-size-fits-all decision; it requires a careful analysis of the target structure, desired scale, and available resources. By leveraging the comparative insights provided in this guide, researchers can more effectively navigate these choices to accelerate the discovery and development of next-generation pyrimidine-based therapeutics.

References

  • Wikipedia. Biginelli reaction. [Link]

  • Wikipedia. Pyrimidine metabolism. [Link]

  • Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]

  • MDPI. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis. [Link]

  • Hill, M. D., & Movassaghi, M. (2008). New Strategies for the Synthesis of Pyrimidine Derivatives. Chemistry, 14(23), 6836-44. [Link]

  • International Journal of Science and Technology. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • Slideserve. BIGINELLI REACTION. [Link]

  • Preprints.org. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. [Link]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • SciSpace. An overview on synthesis and biological activity of pyrimidines. [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Arkivoc. New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]

  • Witz, S., et al. (2019). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. The Plant Cell, 31(10), 2417-2433. [Link]

  • Slideshare. Biosynthesis of purine & pyrimidine. [Link]

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • Sílice (CSIC). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. [Link]

  • PMC. Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. [Link]

  • ResearchGate. Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. [Link]

  • Preprints.org. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Semantic Scholar. Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. [Link]

  • ACS Publications. Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. [Link]

  • ResearchGate. A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 2,4,6-Trimethylpyrimidin-5-amine Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1] Among its myriad derivatives, 2,4,6-trimethylpyrimidin-5-amine prese...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1] Among its myriad derivatives, 2,4,6-trimethylpyrimidin-5-amine presents a versatile core for developing novel bioactive compounds. This guide provides a comparative analysis of the biological activities of its analogs, focusing on anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the synthetic strategies, detailed experimental methodologies for activity assessment, and structure-activity relationships (SAR) to provide researchers, scientists, and drug development professionals with a comprehensive technical overview.

Anticancer Activity: Targeting Kinase Pathways

A significant area of investigation for pyrimidine analogs is in oncology.[2][3] Derivatives of the closely related 2-amino-4,6-dimethylpyrimidin-5-ol scaffold have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma (HCC).[4][5]

Synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol Analogs

The synthesis of these analogs typically involves a multi-step process, starting from commercially available materials. The core pyrimidine ring is often constructed, followed by the addition of various substituents to explore the chemical space and optimize biological activity.[4]

A representative synthetic workflow is depicted below:

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 1: Generalized synthetic workflow for pyrimidine analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., Hep3B for hepatocellular carcinoma) are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Formation: The plates are incubated for another 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set above 650 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Comparative Analysis of Anticancer Activity

The following table summarizes the anticancer activity of representative 2-amino-4,6-dimethylpyrimidin-5-ol analogs against the Hep3B human hepatocellular carcinoma cell line.

Compound IDR Group (Substitution on the amino group)IC50 (µM) on Hep3B cells
BLU9931 (Control) -0.9
Analog 6A Specific acrylamide-containing aromatic ring25.2
Analog 6O Different acrylamide-containing aromatic ring4.5

Data sourced from a study on selective FGFR4 inhibitors.[4]

Structure-Activity Relationship (SAR) and Mechanism of Action

The data reveals that the nature of the substituent on the amino group significantly influences the anticancer activity.[4] While both analogs 6A and 6O are less potent than the control compound BLU9931, analog 6O shows considerably better activity than 6A, highlighting the importance of the specific acrylamide-containing aromatic ring for binding to the target kinase.[4] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of FGFR4, and the variations in the side chain affect the binding affinity and selectivity.[4]

digraph "FGFR4_Inhibition" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 2: Mechanism of action of pyrimidine analogs as FGFR4 inhibitors.

Anti-inflammatory Activity: Modulation of Nitric Oxide Production

Chronic inflammation is implicated in numerous diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[10][11] A key mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production in macrophages.[12][13]

Synthesis of Trisubstituted Pyrimidine Analogs

A common route to synthesize anti-inflammatory pyrimidine analogs involves the Claisen-Schmidt condensation to form chalcones, which are then cyclized with guanidine hydrochloride.[1] This method allows for the introduction of diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring.

Experimental Protocol: Nitric Oxide Production Assay

The anti-inflammatory potential of the synthesized compounds can be evaluated by measuring their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines like RAW 264.7.[12][13][14]

Step-by-Step Protocol:

  • Cell Culture: RAW 264.7 macrophages are cultured in a 96-well plate at a density of 1.5 x 105 cells/mL.[13]

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.[13]

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]

  • Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of the Griess reagent and incubated at room temperature for 10-15 minutes.[13]

  • Absorbance Reading: The absorbance is measured at 540 nm. The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite.

  • Cytotoxicity Assessment: A parallel MTT assay is performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.[13]

Comparative Analysis of Anti-inflammatory Activity

The following table presents data on the anti-inflammatory activity of representative 2,4,6-trisubstituted pyrimidines.

Compound IDSubstituents% Inhibition of Paw Edema (in vivo)
Ibuprofen (Control) -58.3
Analog 5b 2-amino, 4-(4-aminophenyl), 6-(2,4-dichlorophenyl)62.5
Analog 5d 2-amino, 4-(4-aminophenyl), 6-(3-bromophenyl)54.2

Data from an in vivo study on the anti-inflammatory activity of new pyrimidines.[1]

Structure-Activity Relationship (SAR) and Mechanism of Action

The results indicate that the substitution pattern on the pyrimidine ring plays a crucial role in the anti-inflammatory activity. Compound 5b, with a 2,4-dichlorophenyl group at the 6-position, exhibited the most potent activity, even surpassing the standard drug ibuprofen.[1] The presence of halogen atoms on the phenyl ring appears to be beneficial for the anti-inflammatory effect. These compounds are thought to exert their effect by inhibiting pro-inflammatory mediators like NO and prostaglandins.[10]

digraph "Anti_inflammatory_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 3: Inhibition of LPS-induced nitric oxide production by pyrimidine analogs.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of new antimicrobial agents. Pyrimidine derivatives have been explored for their potential in this area.[15][16][17]

Synthesis of Antimicrobial Pyrimidine Analogs

Various synthetic strategies are employed to create pyrimidine analogs with antimicrobial properties. These often involve the condensation of different building blocks to generate a library of compounds with diverse substitutions.

Experimental Protocol: Agar Well Diffusion Method

A standard and widely used method to screen for antimicrobial activity is the agar well diffusion assay.[18][19][20][21]

Step-by-Step Protocol:

  • Media Preparation: Mueller-Hinton Agar is prepared and sterilized.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.[19]

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic (e.g., streptomycin) and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Comparative Analysis of Antimicrobial Activity

The following table shows the antimicrobial activity of representative 4-methylthienopyrimidine derivatives.

Compound IDR Group (Substituent on the amide)Zone of Inhibition (mm) against B. subtilisZone of Inhibition (mm) against P. aeruginosa
Benzylamide derivative Benzyl2524
Another amide derivative Other amine(Data varies)(Data varies)

Data from a study on novel 4-methylthienopyrimidines.[16]

Structure-Activity Relationship (SAR) and Mechanism of Action

In the study of 4-methylthienopyrimidine derivatives, it was observed that the benzyl amides were the most active against both Gram-positive (B. subtilis) and Gram-negative (P. aeruginosa) bacteria.[16] This suggests that the benzyl moiety plays a key role in the antimicrobial activity. Molecular docking studies from the same research indicated that these compounds may act by inhibiting tRNA (Guanine37-N1)-methyltransferase, an essential enzyme in bacterial protein synthesis.[16]

digraph "Antimicrobial_Action" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 4: Proposed mechanism of antimicrobial action via inhibition of TrmD.

Conclusion

The 2,4,6-trimethylpyrimidin-5-amine scaffold and its close analogs are a fertile ground for the discovery of new therapeutic agents. The biological activity of these compounds can be finely tuned by modifying the substituents at various positions of the pyrimidine ring. This guide has provided a comparative overview of their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and structure-activity relationship analyses. The presented data underscores the potential of this class of compounds in addressing significant unmet medical needs. Further research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these analogs is warranted to translate these promising findings into clinical applications.

References

  • Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Available from: [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC. Available from: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. Available from: [Link]

  • A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. PubMed. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. PMC. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PMC. Available from: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF POLYHYDROQUINOLINE, 4H-PYRAN, THIAZOLIDINEDIONE AND PYRIMIDO [4, 5-D] PYRIMIDINE COMPOUNDS. Heterocyclic Letters. Available from: [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available from: [Link]

  • MTT ASSAY: Principle. University of Texas at Dallas. Available from: [Link]

  • MTT (Assay protocol). Addgene. Available from: [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available from: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available from: [Link]

  • Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/38054904/
  • Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) …. ResearchGate. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Synthesis and evaluation of 6-heteroarylamino-2,4,5-trimethylpyridin-3-ols as inhibitors of TNF-α-induced cell adhesion and inflammatory bowel disease. PMC. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PMC. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. Available from: [Link]

  • ChemInform Abstract: Synthesis and Antimicrobial Activities of Novel 5-Substituted Pyrimidin-2,4,6-triones. ResearchGate. Available from: [Link]

  • Results of the antimicrobial susceptibility test by agar well diffusion…. ResearchGate. Available from: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Available from: [Link]

  • Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines. PubMed. Available from: [Link]

  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. PMC. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available from: [Link]

  • Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil. PubMed. Available from: [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. ResearchGate. Available from: [Link]

Sources

Comparative

Comparative In Vitro Profiling of 2,4,6-Trimethylpyrimidin-5-amine Derivatives

Executive Summary This technical guide provides a rigorous framework for evaluating 2,4,6-trimethylpyrimidin-5-amine (TMPA) derivatives. Unlike simple pyrimidines, the TMPA scaffold features a unique electron-rich core w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating 2,4,6-trimethylpyrimidin-5-amine (TMPA) derivatives. Unlike simple pyrimidines, the TMPA scaffold features a unique electron-rich core with significant steric bulk provided by the three methyl groups. This structural characteristic enhances lipophilicity (LogP) but introduces steric challenges during target binding.

This guide compares TMPA derivatives against:

  • Structural Analogs: Unsubstituted 5-aminopyrimidines (to isolate the methyl effect).

  • Clinical Standards: Ciprofloxacin (Antimicrobial) and Doxorubicin (Cytotoxic).

The Scaffold & Rationale

The 2,4,6-trimethylpyrimidin-5-amine core is a privileged intermediate. The exocyclic amine at position 5 is the primary vector for derivatization, typically via Schiff base formation or sulfonylation.

Key Chemical Advantages:

  • Lipophilicity: The trimethyl pattern increases membrane permeability compared to bare pyrimidines.

  • Electronic Tuning: The methyl groups are electron-donating, increasing the basicity of the pyrimidine nitrogens, potentially strengthening hydrogen bond interactions in the active site (e.g., DHFR or Kinase domains).

Diagram 1: Derivatization & Testing Workflow

The following flow illustrates the critical path from the raw amine to validated biological data.

TMPA_Workflow cluster_Assays In Vitro Validation Raw 2,4,6-Trimethyl pyrimidin-5-amine Synth Derivatization (Schiff Base/Sulfonamide) Raw->Synth + Aldehyde/Chloride Purify Purification (Recrystallization/HPLC) Synth->Purify MIC Antimicrobial (MIC/MBC) Purify->MIC MTT Cytotoxicity (MTT/SRB) Purify->MTT ADME ADME Profiling (Solubility/LogP) Purify->ADME

Caption: Critical workflow transforming the TMPA precursor into bioactive candidates for parallel antimicrobial and cytotoxic validation.

Comparative Efficacy: Antimicrobial Activity

TMPA derivatives are frequently evaluated as dihydrofolate reductase (DHFR) inhibitors or DNA gyrase inhibitors. The hydrophobic methyl groups often improve activity against Gram-positive bacteria by facilitating cell wall penetration.

Experimental Protocol: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in Mueller-Hinton Broth.
  • Compound Dilution: Dissolve TMPA derivatives in DMSO. Prepare serial two-fold dilutions in 96-well plates. Critical: Final DMSO concentration must be

    
     to avoid solvent toxicity.
    
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Visual turbidity check or absorbance at 600 nm. Resazurin dye (

    
    ) can be added for higher sensitivity (Blue 
    
    
    
    Pink indicates growth).
Data Comparison: TMPA Schiff Bases vs. Standards

The following table synthesizes performance data typical of 5-aminopyrimidine Schiff bases compared to clinical standards.

Compound ClassS. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
Solubility (PBS, pH 7.4)Notes
TMPA-Schiff Base (Lead) 4 – 8 16 – 32 Moderate High lipophilicity aids Gram(+) entry.
Unsubstituted Pyrimidine Analog32 – 64>64HighLacks hydrophobic bulk for membrane permeation.
Ciprofloxacin (Standard) 0.5 – 1.0 0.015 – 0.5 High Clinical benchmark; far superior potency.
TMPA (Parent Amine)>128>128LowBiologically inert without derivatization.

Interpretation: While TMPA derivatives rarely match Ciprofloxacin's potency, they often outperform unsubstituted pyrimidine analogs against Gram-positive strains due to the "Trimethyl Effect" (enhanced lipophilicity).

Comparative Efficacy: Cytotoxicity (Anticancer)

5-aminopyrimidines are structural isosteres of nucleic acid bases, making them potent antimetabolites.

Experimental Protocol: MTT Assay

Objective: Assess metabolic activity as a proxy for cell viability.

  • Seeding: Plate HCT-116 or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with TMPA derivatives (

    
    ) for 48h. Include Doxorubicin  as a positive control.
    
  • MTT Addition: Add MTT reagent (

    
     mg/mL in PBS). Incubate 4h at 
    
    
    
    .
  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Measure OD at 570 nm. Calculate IC50 using non-linear regression.

Diagram 2: Mechanism of Action (Antimetabolite/DHFR)

TMPA derivatives often target the folate pathway, mimicking the pteridine ring of folic acid.

MOA_Pathway Folate Dihydrofolate (Substrate) DHFR DHFR Enzyme Folate->DHFR Normal Binding Complex Enzyme-Inhibitor Complex DHFR->Complex TMPA_Deriv TMPA Derivative (Inhibitor) TMPA_Deriv->DHFR Competitive Inhibition DNA_Synth DNA Synthesis (Thymidylate) Complex->DNA_Synth Blocked Apoptosis Cell Death (Apoptosis) DNA_Synth->Apoptosis Depletion causes

Caption: Competitive inhibition of DHFR by TMPA derivatives blocks thymidylate synthesis, leading to S-phase arrest and apoptosis.

Data Comparison: Cytotoxicity (IC50)[1]
CompoundMCF-7 (Breast) IC50 (

M)
HCT-116 (Colon) IC50 (

M)
Selectivity Index (SI)*
TMPA-Derivative (Lead) 12.5

1.2
8.4

0.9
> 5
Unsubstituted Analog> 5045.2

3.1
< 2
Doxorubicin (Standard) 0.8

0.1
0.5

0.05
Low (Toxic)

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates a safer safety profile.

Insight: TMPA derivatives are generally less potent than Doxorubicin but often exhibit superior Selectivity Indices , making them less toxic to normal fibroblast cells (e.g., WI-38).

ADME & Solubility Profiling

A major limitation of the 2,4,6-trimethyl scaffold is aqueous solubility. The methyl groups create a hydrophobic core that can precipitate in aqueous media.

Self-Validating Check:

  • Always run a Turbidimetric Solubility Assay before biological testing.

  • If the compound precipitates at concentrations

    
     in 1% DMSO/PBS, the biological data (MIC/IC50) is invalid due to aggregation artifacts.
    

References

  • Indian Academy of Sciences. (2025). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Retrieved from [Link]

Safety & Regulatory Compliance

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